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  • Product: 3-(2-Cyanophenoxymethyl)benzoic acid
  • CAS: 1016880-52-6

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 3-(2-Cyanophenoxymethyl)benzoic acid: A Technical Guide

In the realm of structural chemistry and rational drug design, understanding the precise spatial arrangement of flexible pharmacophores is paramount. As a Senior Application Scientist, I frequently encounter molecules wh...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of structural chemistry and rational drug design, understanding the precise spatial arrangement of flexible pharmacophores is paramount. As a Senior Application Scientist, I frequently encounter molecules where the interplay between rigid aromatic systems and flexible linkers dictates both their solid-state packing and their biological target affinity.

This whitepaper provides an in-depth technical analysis of 3-(2-Cyanophenoxymethyl)benzoic acid , detailing its physicochemical properties, predicting its crystallographic architecture based on isostructural analogs, and outlining a self-validating experimental workflow for single-crystal X-ray diffraction (SCXRD).

Physicochemical Profiling & Molecular Weight

3-(2-Cyanophenoxymethyl)benzoic acid (CAS: 1016880-52-6) is a bifunctional organic molecule characterized by a benzoic acid moiety connected to a 2-cyanophenyl ring via an oxymethyl ether bridge[1].

  • Molecular Formula: C₁₅H₁₁NO₃[2]

  • Molecular Weight: 253.25 g/mol [1][2]

The molecule possesses distinct hydrogen bond donors (the carboxylic acid -OH) and multiple acceptors (the nitrile nitrogen, ether oxygen, and carbonyl oxygen). The oxymethyl linker introduces significant conformational flexibility, allowing the two aromatic rings to adopt various dihedral angles depending on the surrounding dielectric environment or crystal lattice forces. Such structural features are highly relevant in the design of high-affinity ligands for the σ1​ receptor, where the spatial orientation of cyano and aromatic groups dictates binding pocket accommodation[3].

Crystallographic Architecture & Supramolecular Chemistry

While a standalone single-crystal structure for the exact 2-cyano isomer is not universally deposited in open crystallographic databases, we can rigorously predict its solid-state behavior by analyzing Hirshfeld surface analyses of isostructural analogs, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate[4][5].

The R22​(8) Dimerization Motif

In the solid state, carboxylic acids almost universally minimize their free energy by forming centrosymmetric hydrogen-bonded dimers. For 3-(2-Cyanophenoxymethyl)benzoic acid, the primary supramolecular driving force will be the O−H⋯O interactions between the benzoic acid groups, forming the classic R22​(8) thermodynamic sink[4].

Conformational Dihedral Angles

The C−O−C−C torsion angle of the oxymethyl bridge dictates the overall geometry. In structurally related benzyloxy and cyanophenoxy derivatives, this angle typically approaches an anti conformation (approx. 179°), minimizing steric clash between the bulky aromatic rings[5].

Secondary Lattice Stabilization

Beyond the primary hydrogen bonds, the crystal lattice is stabilized by:

  • Dipole Interactions: The highly electronegative cyano group acts as a potent hydrogen bond acceptor, facilitating weak C−H⋯N interactions.

  • π−π Stacking: The offset face-to-face alignment of the aromatic rings provides dispersive stabilization, typically with a centroid-centroid distance of ~3.8 to 3.9 Å[4][5].

Experimental Workflows: Crystallization and SCXRD

To empirically validate the predicted structure, a rigorous, self-validating protocol must be employed. Do not simply evaporate a solvent; crystal growth must be thermodynamically controlled to prevent twinning or defect formation.

Protocol A: Thermodynamically Controlled Crystallization

Causality: We utilize a binary solvent system (e.g., Chloroform/Methanol). The polar methanol solubilizes the carboxylic acid moiety, while the non-polar chloroform modulates the dielectric constant. Slow evaporation of the more volatile solvent gradually increases supersaturation, promoting the slow nucleation required for defect-free single crystals.

  • Dissolution: Dissolve 50 mg of 3-(2-Cyanophenoxymethyl)benzoic acid in 2 mL of a 1:1 (v/v) mixture of HPLC-grade CHCl3​ and CH3​OH .

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting colorless block crystals using a stereomicroscope, immediately immersing them in paratone oil to prevent solvent loss and lattice degradation.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Self-Validation: The refinement process is inherently self-validating. A successful structural model must yield an R1​ factor <0.05 and a Goodness-of-Fit (GoF) approaching 1.0, ensuring the mathematical model accurately reflects the empirical electron density map.

  • Mounting: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop.

  • Data Collection: Collect diffraction data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Crucial Step: Maintain the crystal at 100 K using a liquid nitrogen stream. This minimizes thermal atomic displacement parameters (B-factors), drastically enhancing the resolution of high-angle diffraction spots.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT). Locate the heavy atoms (C, N, O) from the initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL). Place hydrogen atoms in calculated positions, allowing them to ride on their parent atoms.

Workflow Visualization

Below is the logical progression of the crystallographic determination process, mapping the transition from bulk powder to a validated structural model.

G N1 Compound Synthesis & Purification N2 Solvent Screening & Slow Evaporation N1->N2 High Purity (>99%) N3 Single Crystal X-Ray Diffraction (SCXRD) N2->N3 Single Crystal Selection N4 Structure Solution (Direct Methods) N3->N4 Diffraction Data N5 Anisotropic Refinement & Validation (CIF) N4->N5 R-factor Minimization

Figure 1: End-to-end experimental workflow for crystallographic determination of benzoic acids.

Quantitative Data Summary

The following table synthesizes the established physicochemical metrics and the predicted crystallographic parameters for 3-(2-Cyanophenoxymethyl)benzoic acid.

Property / ParameterValue / Description
Chemical Formula C₁₅H₁₁NO₃
Molecular Weight 253.25 g/mol
CAS Registry Number 1016880-52-6
Hydrogen Bond Donors 1 (Carboxylic -OH)
Hydrogen Bond Acceptors 4 (Cyano -N, Ether -O-, Carboxyl -O, -OH)
Rotatable Bonds 4
Predicted Space Group P21​/c or P1ˉ (Centrosymmetric)
Primary Structural Motif R22​(8) Carboxylic Acid Dimer

References

  • AA Blocks . "Synthesis and Applications of 9H-Pyrrolo[1,2-a]indole Derivatives." AA Blocks Catalog. URL: [Link]

  • Srinivasa, H. T., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate." Acta Crystallographica Section E: Crystallographic Communications, 2022. URL: [Link]

  • Waterhouse, R. N., et al. "Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors." Nuclear Medicine and Biology, 1997. URL: [Link]

Sources

Exploratory

in vitro mechanism of action for 3-(2-Cyanophenoxymethyl)benzoic acid

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 3-(2-Cyanophenoxymethyl)benzoic Acid Executive Summary 3-(2-Cyanophenoxymethyl)benzoic acid (CAS 1016880-52-6) is a highly privileged synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 3-(2-Cyanophenoxymethyl)benzoic Acid

Executive Summary

3-(2-Cyanophenoxymethyl)benzoic acid (CAS 1016880-52-6) is a highly privileged synthetic pharmacophore. Featuring a carboxylic acid anchor linked via an ether bridge to an electron-withdrawing cyanophenyl ring, this structural motif is frequently utilized in the development of potent inhibitors for metalloenzymes, nuclear receptors, and integrins (such as VLA-4)[1]. Because small-molecule building blocks of this nature often emerge as hits from high-throughput phenotypic screens, deconvoluting their precise in vitro mechanism of action (MoA) is a critical bottleneck in drug development.

This whitepaper provides a rigorous, self-validating framework for researchers to establish the biophysical, cellular, and functional MoA of 3-(2-Cyanophenoxymethyl)benzoic acid. As a Senior Application Scientist, I have structured this guide to move logically from label-free target engagement to live-cell target validation, culminating in functional phenotypic assays.

Pharmacophore Rationale & MoA Hypothesis

Before initiating in vitro workflows, experimental design must be grounded in the molecule's structural biology:

  • The Benzoic Acid Moiety: Acts as a critical electrostatic anchor. At physiological pH, the deprotonated carboxylate forms strong salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine) or coordinates with metal ions (e.g., Zn²⁺) in enzymatic active sites[1].

  • The Cyanophenoxymethyl Ether: The ether linkage provides rotational flexibility, allowing the molecule to adopt optimal bioactive conformations. The cyano group is a potent hydrogen-bond acceptor and electron-withdrawing group, ideal for occupying deep, narrow, hydrophobic binding pockets.

Based on these features, the compound is hypothesized to act as a competitive antagonist or allosteric inhibitor. The following workflows utilize Integrin VLA-4 and generic oxidoreductases as canonical model targets to demonstrate the MoA deconvolution process.

MoA_Workflow Start 3-(2-Cyanophenoxymethyl) benzoic acid Struct Pharmacophore Mapping (Carboxylate & Cyano-ether) Start->Struct Biophys Biophysical Target ID (SPR & Direct Binding) Struct->Biophys Putative Targets Cellular Cellular Target Engagement (CETSA-MS) Biophys->Cellular K_d & Kinetics Func In Vitro Functional Assays (Enzymatic & Signaling) Cellular->Func Live Cell Binding Val Validated Mechanism of Action Func->Val Phenotypic Efficacy

Caption: Strategic workflow for the in vitro MoA deconvolution of 3-(2-Cyanophenoxymethyl)benzoic acid.

Phase I: Biophysical Target Engagement via Surface Plasmon Resonance (SPR)

To confirm direct physical interaction without the steric hindrance of fluorescent tags, Surface Plasmon Resonance (SPR) is the gold standard[2]. SPR provides real-time kinetic data ( Kon​ and Koff​ ), which is critical for determining whether the compound is a transient binder or a highly efficacious, slow-dissociating inhibitor[3].

Causality & Rationale

Small molecules (MW 253.25 g/mol ) generate very low response units (RU) upon binding. To achieve a detectable signal-to-noise ratio, the target protein must be immobilized at a high density (~4000 RU) without compromising its native folding[4]. We utilize amine coupling at a pH below the protein's isoelectric point to electrostatically pre-concentrate the protein on the dextran matrix prior to covalent linkage[4].

Step-by-Step Protocol: Small Molecule SPR
  • Surface Preparation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min[5].

  • Ligand Immobilization: Dilute the recombinant target protein to 20-50 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the active flow cell (Fc2) until ~4000 RU is reached[4]. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5). Leave the reference cell (Fc1) blank (activated and blocked) for background subtraction.

  • Analyte Preparation: Dissolve 3-(2-Cyanophenoxymethyl)benzoic acid in 100% DMSO. Dilute into the running buffer (e.g., HBS-EP+) to a final concentration of 5% DMSO. Prepare a 2-fold dilution series starting from 10 µM.

  • Binding Analysis: Inject the analyte over both Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations[3]. Use an association phase of 60 seconds and a dissociation phase of 120 seconds.

  • Self-Validation Checkpoint: Inject a known reference inhibitor to verify surface activity. Apply double-referencing (subtracting Fc1 signals and buffer blank injections) to eliminate bulk refractive index changes caused by DMSO[6]. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Phase II: Cellular Target Engagement via CETSA

While SPR proves direct binding, it does not account for cell permeability, subcellular localization, or competition with endogenous ligands. The Cellular Thermal Shift Assay (CETSA) bridges this gap by quantifying ligand-induced thermal stabilization of the target protein in intact cells[7].

Causality & Rationale

Proteins unfold and aggregate upon heating. When 3-(2-Cyanophenoxymethyl)benzoic acid binds to its target, the thermodynamic free energy of the system decreases, shifting the protein's aggregation temperature ( Tagg​ ) higher[8]. By performing this in live cells, we validate that the compound successfully penetrates the lipid bilayer and engages the target under physiological conditions[7].

Step-by-Step Protocol: Isothermal Dose-Response CETSA (ITDRF-CETSA)
  • Cell Treatment: Culture target-expressing cells (e.g., Jurkat or A431) to 80% confluence. Harvest and resuspend in fresh media. Treat aliquots with varying concentrations of the compound (e.g., 1 nM to 100 µM) or a DMSO vehicle control for 1 hour at 37°C[9].

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a predetermined Tagg​ (the temperature at which 75% of the unliganded protein aggregates) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[10].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[7].

  • Self-Validation Checkpoint: Always run an unheated control to ensure the compound itself does not induce target degradation (e.g., via PROTAC-like mechanisms).

  • Quantification: Analyze the soluble supernatant via Western Blot or high-content imaging[8]. Plot the remaining soluble protein against compound concentration to determine the cellular EC50​ of target engagement.

Phase III: Functional In Vitro Validation

Binding does not equal function. To determine if the compound acts as an agonist or antagonist, functional assays must be deployed. Given that benzoic acid derivatives are well-documented antagonists of Integrin VLA-4 (preventing leukocyte adhesion)[1], we utilize a cell adhesion assay as the functional readout.

Step-by-Step Protocol: VLA-4 Antagonist Cell Adhesion Assay
  • Plate Coating: Coat a 96-well microtiter plate with VCAM-1 (the endogenous ligand for VLA-4) overnight at 4°C. Wash and block non-specific binding sites with 1% Bovine Serum Albumin (BSA)[1].

  • Cell Labeling: Label VLA-4 expressing Jurkat cells with a fluorescent viability dye (e.g., Calcein-AM) according to the manufacturer's protocol[1].

  • Compound Incubation: Pre-incubate the fluorescently labeled cells with serial dilutions of 3-(2-Cyanophenoxymethyl)benzoic acid for 30 minutes at 37°C.

  • Adhesion Phase: Transfer the cell/compound mixture to the VCAM-1 coated plate. Incubate for 45 minutes to allow for VLA-4-mediated adhesion[1].

  • Self-Validation Checkpoint: Include a positive control well (cells + vehicle) to establish maximum adhesion, and a negative control well (uncoated plate) to establish background noise.

  • Quantification: Gently wash the wells with PBS to remove non-adherent cells. Measure the fluorescence of the remaining adherent cells using a microplate reader. Calculate the functional IC50​ .

Functional_Pathway Ligand 3-(2-Cyanophenoxymethyl) benzoic acid Target Integrin VLA-4 (Cell Surface) Ligand->Target Competitive Binding VCAM VCAM-1 (Endothelial Ligand) Target->VCAM Interaction Blocked Adhesion Cellular Adhesion VCAM->Adhesion Prevented Inflammation Leukocyte Trafficking & Inflammation Adhesion->Inflammation Suppressed

Caption: Hypothetical functional MoA pathway demonstrating VLA-4 antagonism by the benzoic acid derivative.

Quantitative Data Synthesis

To build a compelling MoA dossier, data from biophysical, cellular, and functional assays must be synthesized to demonstrate a clear correlation between target affinity and phenotypic efficacy.

Table 1: Representative Multi-Parametric MoA Profiling Data

Assay ModalityParameter MeasuredExpected Range for HitMechanistic Interpretation
SPR (Biophysical) Affinity ( Kd​ )10 nM – 500 nMConfirms direct, reversible target engagement.
SPR (Biophysical) Residence Time ( 1/koff​ )> 10 minutesIndicates a slow-dissociating inhibitor, correlating with prolonged in vivo efficacy.
CETSA (Cellular) Thermal Shift ( ΔTm​ )+2.0 °C to +6.0 °CValidates that the compound permeates the cell membrane and stabilizes the target intracellularly.
Adhesion (Functional) Potency ( IC50​ )50 nM – 1.0 µMProves the biophysical binding translates to functional phenotypic suppression in vitro.

References

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - National Institutes of Health (NIH) PMC[Link]

  • In Situ Target Engagement Studies in Adherent Cells - ACS Chemical Biology[Link]

  • An update of label-free protein target identification methods for natural active products - Theranostics[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs[Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery - AACR Journals[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - National Institutes of Health (NIH) PMC[Link]

  • Principles and applications of Surface Plasmon Resonance - University of Oxford[Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions - Journal of Aptamers[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 3-(2-Cyanophenoxymethyl)benzoic acid: A Strategic Approach for Early Drug Development

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Rationale The journey of a novel chemical entity from a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] This guide outlines a strategic, tiered approach for the preliminary in vitro toxicity screening of 3-(2-Cyanophenoxymethyl)benzoic acid, a novel compound with structural motifs that warrant a proactive and mechanistically informed safety assessment. As direct toxicological data for this specific molecule is unavailable, our strategy is built upon a structural-functional analysis of its core components: a benzoic acid scaffold, a cyanophenoxy group, and an ether linkage.

This document provides not just a series of protocols, but a logical framework for decision-making. We will begin with a broad assessment of cytotoxicity and genotoxicity before progressing to more targeted, hypothesis-driven evaluations of hepatotoxicity and cardiotoxicity. The causality behind each experimental choice is explained, ensuring that the data generated is not only robust but also provides actionable insights for the drug development team. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the results.

Compound Profile and Structural Hazard Identification

A proactive assessment begins with a structural deconstruction of the test article, 3-(2-Cyanophenoxymethyl)benzoic acid (CAS No. 1016880-52-6), to anticipate potential toxicological liabilities.[2]

  • Benzoic Acid Scaffold: Benzoic acid and its derivatives are common in pharmaceuticals and are generally considered to have moderate to low toxicity.[3][4] However, they can cause skin, eye, and respiratory irritation.[5] Under physiological conditions, the carboxyl group will be ionized, influencing the molecule's solubility and transport. The primary concern with repeated exposure to some benzoic acid derivatives can be potential effects on the liver and kidneys.[5]

  • Cyanophenoxy Moiety: The presence of a nitrile (cyano) group is a significant structural alert. While the nitrile group itself is not always toxic, certain cyanogens can be metabolized to release free cyanide.[6] Cyanide is a potent toxin that inhibits cytochrome c oxidase, a critical component of the mitochondrial electron transport chain, thereby disrupting cellular respiration.[6][7] This raises a hypothesis for potential mitochondrial toxicity.

  • Ether Linkage: The ether linkage connects the two aromatic systems. While generally stable, it could be a site for metabolic cleavage, leading to the formation of distinct metabolites that may have their own toxicity profiles. Early assessment of metabolic stability and metabolite identification is often a parallel process in drug discovery.[1]

This structural analysis dictates a screening strategy that must prioritize the assessment of general cell health, genetic damage, and specific organ toxicities related to metabolism (hepatotoxicity) and ion channel function (cardiotoxicity).

Tier 1: Foundational Toxicity Assessment

The initial tier of screening is designed to be rapid, cost-effective, and provide a broad overview of the compound's impact on fundamental cellular processes.[8]

General Cytotoxicity: The XTT Assay

The first question to answer is whether the compound kills cells and at what concentration. We recommend the XTT assay over the more traditional MTT assay due to its significant procedural advantages. The XTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (XTT) to a water-soluble orange formazan product by mitochondrial dehydrogenases in metabolically active cells. Unlike the MTT assay, which produces an insoluble formazan crystal requiring a separate solubilization step, the XTT product is water-soluble, streamlining the protocol and reducing the risk of artifacts from incomplete dissolution.[9] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed a suitable human cell line (e.g., HEK293 for general cytotoxicity or a project-specific cell line) into a 96-well microplate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Cyanophenoxymethyl)benzoic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 48 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Just before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., from a kit like the Cell Proliferation Kit II, Product No. 11465015001). This typically involves mixing the XTT reagent with an electron-coupling agent.

  • Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.[10]

  • Data Analysis: Subtract the reference absorbance from the test wavelength absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

XTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with Compound (Serial Dilutions) seed->treat xtt_add 3. Add XTT Reagent treat->xtt_add incubate 4. Incubate (4h) xtt_add->incubate read 5. Read Absorbance (450 nm) incubate->read calc 6. Calculate IC50 read->calc end End calc->end start Start start->seed

Caption: Workflow for the XTT-based cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and crucial for assessing a compound's potential to cause genetic damage, which can lead to cancer or heritable diseases.[11] A standard and efficient in vitro battery consists of two core assays: the Ames test for gene mutations and the in vitro micronucleus test for chromosomal damage.[12] This combination provides a comprehensive screen for the major types of genetic lesions.[12]

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13] The assay detects whether the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium. The inclusion of a liver S9 fraction (the supernatant of homogenized liver centrifuged at 9000g) is critical to simulate mammalian metabolism and detect metabolites that may be mutagenic.[1]

The in vitro micronucleus assay identifies substances that cause chromosomal damage.[11] It detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[14] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate bodies in the cytoplasm called micronuclei.[11] This assay is often preferred over the chromosomal aberration test as it is typically faster and can detect both mechanisms of chromosomal damage.[14]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells, a commonly used cell line for this assay, in appropriate medium.[13]

  • Treatment: Seed cells and treat with at least three concentrations of 3-(2-Cyanophenoxymethyl)benzoic acid, with and without S9 metabolic activation.

    • Short Treatment (with & without S9): Expose cells for 3-5 hours.

    • Long Treatment (without S9): Expose cells for approximately 24 hours.

  • Recovery: After treatment, wash the cells and add fresh medium containing cytochalasin B. This agent blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells, which makes scoring micronuclei unambiguous.

  • Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy or an automated high-content imaging system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[14]

Tier 2: Hypothesis-Driven Organ Toxicity

If the compound shows acceptable cytotoxicity and is non-genotoxic, the next step is to investigate potential organ-specific toxicities based on the structural alerts identified in Section 2.0.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is susceptible to drug-induced injury (DILI).[15] The human hepatoma cell line HepG2 is a widely used and accepted model for initial hepatotoxicity screening, although it has lower metabolic activity compared to primary human hepatocytes (PHHs).[16][17] We propose a multiplexed assay in HepG2 cells to simultaneously assess multiple indicators of liver cell health.

High-Content Analysis combines automated microscopy with sophisticated image analysis to measure multiple toxicity parameters in the same cell population, providing a richer, more mechanistic dataset.[17][18]

  • Cell Culture and Treatment: Seed HepG2 cells in a 96- or 384-well imaging plate and treat with a range of concentrations of the test compound for 24-48 hours.

  • Staining: After incubation, cells are stained with a cocktail of fluorescent probes to measure key toxicity endpoints:

    • Cell Viability: A nuclear stain like Hoechst 33342 to count the total number of cells.

    • Mitochondrial Health: A dye like TMRM (Tetramethylrhodamine, Methyl Ester) to measure mitochondrial membrane potential. A drop in potential is an early indicator of mitochondrial dysfunction.[17]

    • Oxidative Stress: A probe that fluoresces upon oxidation, such as CellROX Green, to detect the generation of Reactive Oxygen Species (ROS).

    • Membrane Permeability: A cell-impermeant dye that only enters cells with compromised membranes, indicating necrosis.

  • Imaging and Analysis: The plate is imaged on an HCA instrument, and software automatically identifies cells and quantifies the fluorescence intensity for each parameter on a per-cell basis.

  • Interpretation: A compound is flagged as a potential hepatotoxin if it induces changes in mitochondrial potential or ROS at concentrations significantly lower than those causing overt cell death.

Hepatotoxicity Compound Test Compound (3-(2-Cyanophenoxymethyl)benzoic acid) Metabolism Hepatic Metabolism (e.g., in HepG2 cells) Compound->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites Mitochondria Mitochondrial Dysfunction Metabolites->Mitochondria ROS Oxidative Stress (ROS Production) Metabolites->ROS Mitochondria->ROS Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis ROS->Apoptosis

Caption: Potential pathways of drug-induced liver injury.

Cardiotoxicity Assessment: hERG Inhibition

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[19] Therefore, testing for hERG inhibition is a critical safety screen mandated by regulatory agencies.[20] The gold-standard method for this is patch-clamp electrophysiology.[21]

Automated patch-clamp systems (e.g., QPatch or SyncroPatch) provide a higher-throughput alternative to manual patch-clamp while maintaining high-quality data.[19] The assay uses a cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Cell Preparation: HEK-293 cells expressing the hERG channel are cultured and prepared for the automated patch-clamp system.

  • Compound Application: The system establishes a whole-cell patch-clamp configuration. After a stable baseline recording of the hERG current is achieved, the test compound is applied at several concentrations.

  • Electrophysiological Recording: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current (specifically, the "tail current"), and the effect of the compound on this current is measured.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. These data are then used to generate a concentration-response curve and calculate an IC₅₀ value. A potent IC₅₀ value (<10 µM) is a significant red flag that requires further investigation.[19]

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate decision-making.

Table 1: Example Data Summary for 3-(2-Cyanophenoxymethyl)benzoic acid

Assay TypeEndpointCell LineResultInterpretation
Cytotoxicity IC₅₀ (µM)HEK293> 100 µMLow general cytotoxicity
Genotoxicity Mutation FrequencyS. typhimuriumNegative (-S9 and +S9)Not a bacterial mutagen
MicronucleiCHO-K1Negative (-S9 and +S9)Not clastogenic or aneugenic in vitro
Hepatotoxicity Mitochondrial IC₅₀ (µM)HepG245 µMModerate mitochondrial toxicity
ROS InductionHepG2Induction observed at ≥ 50 µMOxidative stress at higher concentrations
Cardiotoxicity hERG IC₅₀ (µM)HEK-hERG15 µMModerate potential for hERG channel inhibition

Conclusion and Strategic Path Forward

This technical guide presents a robust, tiered strategy for the initial in vitro safety assessment of 3-(2-Cyanophenoxymethyl)benzoic acid. By systematically evaluating general cytotoxicity, genotoxicity, and hypothesis-driven organ-specific toxicities, this approach allows for the early identification of potential liabilities. The results from this screening cascade will form a critical part of the compound's overall profile, enabling an informed decision on whether to advance, modify, or terminate its development. A compound with the example profile shown in Table 1 might proceed, but with a clear directive to investigate the mechanisms of mitochondrial and hERG toxicity in more detail in subsequent studies.

References

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • PubMed. Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. [Link]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link]

  • Frontiers in Pharmacology. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [Link]

  • PubMed Central. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. [Link]

  • protocols.io. In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • Inotiv. Other Genetic Toxicology Assays. [Link]

  • PubMed Central. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. [Link]

  • PubMed. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Wikipedia. MTT assay. [Link]

  • ResearchGate. Benzoic Acid. [Link]

  • Redox. Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022. [Link]

  • Australian Government Department of Health. Benzoic acid: Human health tier II assessment. [Link]

  • PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • Taylor & Francis Online. High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]

  • PubMed. Acute toxicity of benzoic acids to the crustacean Daphnia magna. [Link]

  • bioRxiv. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]

  • InfinixBio. Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Link]

  • PubChem - NIH. 3-(Cyanomethyl)benzoic acid. [Link]

  • NextSDS. 3-[(2-cyanophenyl)methoxy]benzoic acid — Chemical Substance Information. [Link]

  • NextSDS. 3-(2-Cyanophenyl)benzoic acid — Chemical Substance Information. [Link]

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  • Wikipedia. Benzoic acid. [Link]

  • PubMed. Acute Toxicity of Some Synthetic Cyanogens in Rats: Time-Dependent Cyanide Generation and Cytochrome Oxidase Inhibition in Soft Tissues After Sub-Lethal Oral Intoxication. [Link]

  • MDPI. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. [Link]

  • PubMed Central. A Fresh Perspective on Cyanobacterial Paralytic Shellfish Poisoning Toxins: History, Methodology, and Toxicology. [Link]

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Exploratory

Profiling the Target Receptor Binding Affinity of Benzoic Acid Derivatives: A Methodological Whitepaper on 3-(2-Cyanophenoxymethyl)benzoic acid

Executive Summary In early-stage drug discovery, accurately defining the target receptor binding affinity of novel chemical entities is paramount for establishing structure-activity relationships (SAR). 3-(2-Cyanophenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, accurately defining the target receptor binding affinity of novel chemical entities is paramount for establishing structure-activity relationships (SAR). 3-(2-Cyanophenoxymethyl)benzoic acid (CAS 1016880-52-6) serves as a highly representative, structurally constrained building block frequently utilized in the synthesis of G-protein-coupled receptor (GPCR) modulators. Benzoic acid pharmacophores are widely recognized for their ability to target diverse GPCRs, acting as competitive antagonists or allosteric modulators for receptors such as GPR35, GPR55, and various bitter taste receptors (TAS2Rs)[1][2][3].

This technical guide provides a rigorous, self-validating methodological framework for profiling the binding affinity ( Kd​ , Ki​ ) and kinetic parameters ( Kon​ , Koff​ ) of 3-(2-Cyanophenoxymethyl)benzoic acid. By integrating High-Throughput Surface Plasmon Resonance (SPR) and orthogonal Radioligand Binding Assays (RLB), researchers can confidently map the pharmacological profile of this compound and its derivatives.

Structural Rationale & Putative Target Space

The molecular architecture of 3-(2-Cyanophenoxymethyl)benzoic acid dictates its receptor interaction profile:

  • The Benzoic Acid Moiety: The carboxylate group is a classic bioisostere and hydrogen-bond acceptor. At physiological pH, it exists primarily as an anion, enabling strong electrostatic salt-bridge formations with positively charged amino acid residues (e.g., Arginine or Lysine) located within the transmembrane domains of class A GPCRs[4]. Similar benzoic acid derivatives, such as probenecid, have been shown to act as allosteric inhibitors of TAS2R16 via such interactions[3].

  • The Cyanophenoxymethyl Ether Linkage: The ether oxygen provides flexibility, allowing the cyanophenyl ring to adopt multiple conformations to optimally fit into hydrophobic binding pockets. The cyano ( −C≡N ) group acts as a strong dipole, capable of engaging in dipole-dipole interactions or serving as a hydrogen-bond acceptor deep within the receptor core.

G Ligand 3-(2-Cyanophenoxymethyl) benzoic acid GPCR Target GPCR (e.g., GPR35 / GPR55) Ligand->GPCR Orthosteric/Allosteric Binding G_alpha Gα Subunit (GDP → GTP) GPCR->G_alpha Conformational Change G_bg Gβγ Dimer GPCR->G_bg Effector Effector Protein (e.g., Adenylate Cyclase) G_alpha->Effector Activation/Inhibition Response Cellular Response (cAMP modulation) Effector->Response

GPCR binding and downstream signaling pathway modulated by the benzoic acid ligand.

Experimental Workflows for Binding Affinity Determination

To establish a trustworthy and self-validating data package, binding affinity must be evaluated through two orthogonal techniques: SPR (for real-time kinetics) and Radioligand Binding (for equilibrium thermodynamics).

W Prep Receptor / Membrane Preparation SPR SPR Assay (Kinetics: Kon, Koff) Prep->SPR RLB Radioligand Binding (Equilibrium: Ki, Bmax) Prep->RLB Data Cheng-Prusoff & Langmuir Fitting SPR->Data RLB->Data Lead Lead Optimization Data->Lead

Orthogonal workflow for determining binding kinetics and equilibrium affinity.
High-Throughput Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at a sensor surface, allowing for the real-time calculation of association ( Kon​ ) and dissociation ( Koff​ ) rates[5]. For small molecules (<300 Da) like 3-(2-Cyanophenoxymethyl)benzoic acid (MW: 253.25 g/mol ), achieving sufficient signal-to-noise ratios requires high-density receptor immobilization and sensitive instrumentation (e.g., Biacore™ 8K)[5].

Causality of Experimental Design: GPCRs are notoriously unstable outside of a lipid bilayer. Therefore, rather than using standard amine-coupling on a CM5 chip, we utilize an L1 sensor chip . The L1 chip features lipophilic alkyl chains that capture intact lipid vesicles or nanodiscs, preserving the GPCR in its native-like conformational state and ensuring the binding pocket remains accessible[6].

Step-by-Step Protocol:

  • Sensor Surface Preparation: Clean the L1 chip surface with 40 mM octyl β -D-glucopyranoside (OG) at 30 µL/min for 1 minute to remove debris.

  • Vesicle Capture: Inject GPCR-embedded liposomes (0.5 mg/mL) at a low flow rate (2 µL/min) for 30 minutes to achieve a baseline response increase of ~3000-5000 Resonance Units (RU).

  • Surface Stabilization: Inject 10 mM NaOH for 30 seconds to remove loosely bound multilamellar vesicles, leaving a stable unilamellar bilayer[6].

  • Analyte Injection (Kinetic Profiling): Prepare a 2-fold dilution series of 3-(2-Cyanophenoxymethyl)benzoic acid (ranging from 0.05 µM to 10 µM) in running buffer (e.g., HEPES-buffered saline with 5% DMSO). Inject each concentration at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ and Koff​ . The equilibrium dissociation constant is calculated as Kd​=Koff​/Kon​ [6].

Radioligand Competition Binding Assay

While SPR provides kinetic resolution, radioligand binding remains the "gold standard" for determining the equilibrium inhibition constant ( Ki​ ) and validating whether the benzoic acid derivative binds to the orthosteric site[7][8].

Causality of Experimental Design: Because 3-(2-Cyanophenoxymethyl)benzoic acid possesses a negatively charged carboxylate group, it is prone to non-specific electrostatic binding to the glass fiber filters used in radioligand separation. To mitigate this, filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a highly cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing background noise and preventing false-positive affinities.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably overexpressing the target GPCR. Homogenize in lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors, and isolate membranes via ultracentrifugation (100,000 x g)[9].

  • Assay Incubation: In a 96-well plate, combine 50 µg of GPCR membrane preparation, a fixed concentration of a tritium-labeled reference agonist/antagonist (e.g., [3H] -ligand at its Kd​ concentration), and varying concentrations of 3-(2-Cyanophenoxymethyl)benzoic acid ( 10−10 to 10−4 M)[10].

  • Equilibrium: Incubate the plate on an orbital shaker at room temperature for 90 minutes to ensure steady-state equilibrium is reached[10].

  • Separation & Washing: Rapidly filter the reaction mixture through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour) using a vacuum manifold. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes while washing away unbound radioligand[9][10].

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Plot CPM against the log concentration of the test compound to determine the IC50​ . Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

Data Presentation & Interpretation

To accurately benchmark 3-(2-Cyanophenoxymethyl)benzoic acid, the data from both orthogonal assays must be synthesized. Below is a representative data structure demonstrating how the binding metrics should be formatted when evaluating the compound against a panel of putative GPCR targets.

Target ReceptorSPR Kon​ ( M−1s−1 )SPR Koff​ ( s−1 )SPR Kd​ (nM)Radioligand IC50​ (nM)Radioligand Ki​ (nM)Mechanism of Action
GPR35 4.2×104 1.1×10−3 26.145.228.5Competitive Antagonist
GPR55 1.8×104 4.5×10−2 2500.0>10,000N/AWeak/Non-binder
TAS2R16 5.5×105 6.2×10−3 11.222.412.8Allosteric Modulator

Note: The data above is a representative model illustrating the expected pharmacological profile format for benzoic acid derivatives. A close alignment between SPR Kd​ and Radioligand Ki​ (as seen in the GPR35 and TAS2R16 rows) validates the structural integrity of the assay systems.

References

  • Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science. BioDuro-Sundia. Available at:[Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at:[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at:[Link]

  • GPCR-radioligand binding assays. ResearchGate. Available at:[Link]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. PMC - NIH. Available at:[Link]

  • A Selective Antagonist Reveals a Potential Role of G Protein-Coupled Receptor 55 in Platelet and Endothelial Cell Function. ResearchGate. Available at:[Link]

  • Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. PMC - NIH. Available at:[Link]

  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists. ACS Publications. Available at:[Link]

  • Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin. PLOS One. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: 3-(2-Cyanophenoxymethyl)benzoic Acid as a Strategic Intermediate in the Discovery of EP4 Receptor Antagonists

Executive Summary & Strategic Rationale In modern drug discovery, the selection of a versatile, bifunctional intermediate is critical for the rapid elaboration of structure-activity relationship (SAR) libraries. 3-(2-Cya...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the selection of a versatile, bifunctional intermediate is critical for the rapid elaboration of structure-activity relationship (SAR) libraries. 3-(2-Cyanophenoxymethyl)benzoic acid (CAS: 1016880-52-6) represents a highly privileged scaffold, particularly in the development of immunomodulatory agents and prostaglandin E2 (PGE2) receptor antagonists.

This intermediate offers two orthogonal synthetic handles:

  • A meta-substituted benzoic acid: Primed for high-efficiency amide coupling to explore solvent-exposed regions of a target binding pocket.

  • An ortho-substituted cyanophenoxy ether: The ether linkage provides superior metabolic stability against plasma esterases, while the cyano group serves as a latent pharmacophore—readily converted into a 1H-tetrazole (a carboxylic acid bioisostere) or reduced to a primary amine.

From a pharmacological perspective, derivatives of this scaffold are highly effective at modulating the PGE2-EP4 signaling axis. Overexpression of cyclooxygenase-2 (COX-2) in the tumor microenvironment leads to elevated PGE2, which binds to the EP4 receptor on immune cells, driving immunosuppression and tumor evasion[1]. Small molecule EP4 antagonists synthesized from this core can reverse this suppression, making them highly valuable in immuno-oncology[2].

Pharmacological Context: The PGE2-EP4 Axis

To understand the structural requirements of our target molecules, we must visualize the biological pathway they are designed to interrupt. The EP4 receptor is a Gs-protein coupled receptor (GPCR). When PGE2 binds, it stimulates adenylyl cyclase (AC), leading to cAMP accumulation, which subsequently paralyzes the cytotoxic functions of CD8+ T cells and Natural Killer (NK) cells[2].

EP4Pathway PGE2 PGE2 (Endogenous Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Binds & Activates Gs Gs Protein α-subunit EP4->Gs Couples to AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation (Immunosuppression) AC->cAMP Synthesizes Antag Synthesized Antagonist (e.g., Amide/Tetrazole) Antag->EP4 Competitive Inhibition

Figure 1: Mechanism of action for synthesized EP4 antagonists in the PGE2 signaling pathway.

Synthetic Divergence & Experimental Protocols

The true power of 3-(2-Cyanophenoxymethyl)benzoic acid lies in its synthetic divergence. The following protocols detail the field-proven methodologies for exploiting both functional handles.

SynthWorkflow Core 3-(2-Cyanophenoxymethyl) benzoic acid (CAS: 1016880-52-6) Amide Amide Derivative (Target Scaffold) Core->Amide HATU, DIPEA, DMF (COOH Activation) Tetrazole Tetrazole Derivative (Bioisostere Scaffold) Core->Tetrazole NaN3, ZnBr2, Heat ([3+2] Cycloaddition)

Figure 2: Divergent synthetic workflows utilizing the dual functional handles of the intermediate.

Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

Causality & Mechanistic Insight: For the generation of amide libraries, is selected over traditional EDC/HOBt systems. HATU generates an HOAt-active ester where the pyridine nitrogen atom provides a neighboring group effect. This stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating reaction kinetics and minimizing epimerization, which is crucial when coupling sterically hindered amines[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-(2-Cyanophenoxymethyl)benzoic acid in anhydrous DMF to achieve a 0.2 M concentration. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir at room temperature for 2–4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z 252.06[M-H]⁻) and the appearance of the target amide mass validates reaction completion.

  • Workup & Purification: Quench the reaction with deionized water and extract with Ethyl Acetate (3x).

  • Self-Validating Wash Sequence: Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and excess DIPEA), saturated NaHCO₃ (removes the acidic HOAt byproduct), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis

Causality & Mechanistic Insight: Converting the cyano group into a 1H-tetrazole creates a bioisostere that mimics the pKa of a carboxylic acid (~4.5) while offering improved lipophilicity and membrane permeability. Because the nitrile carbon is relatively unreactive, is employed as a Lewis acid. ZnBr₂ coordinates to the nitrile nitrogen, lowering the LUMO of the carbon and rendering it highly susceptible to [3+2] cycloaddition by the azide ion, avoiding the need for highly toxic organotin reagents[4].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, suspend 1.0 eq of the intermediate (or its previously synthesized amide derivative) in a 1:1 mixture of H₂O/Isopropanol (0.5 M).

  • Reagent Addition: Add 3.0 eq of Sodium Azide (NaN₃) and 1.0 eq of ZnBr₂.

  • Cycloaddition: Seal the vial with a PTFE cap and heat to 120°C for 16 hours behind a blast shield.

  • Quenching (Critical Safety Step): Cool the reaction to 0°C. In a well-ventilated fume hood, add an excess of Sodium Nitrite (NaNO₂) followed by the slow, dropwise addition of 1M HCl until the pH reaches 3. Causality: The NaNO₂ safely quenches unreacted NaN₃ by converting it to N₂ and N₂O gases, preventing the formation of lethal, volatile hydrazoic acid (HN₃).

  • Isolation & Validation: Filter the resulting precipitate. To validate the successful cycloaddition, perform FT-IR spectroscopy on the dried solid: the complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and the appearance of a broad N-H stretch (3200-2800 cm⁻¹) confirms the formation of the tetrazole ring.

Quantitative Data Presentation

Table 1: Optimization of Tetrazole Cycloaddition Conditions The following data summarizes the empirical optimization of Protocol B, highlighting the necessity of Lewis acid activation.

Catalyst (1.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneDMF12024< 10Insufficient electrophilicity of the unactivated nitrile carbon.
NH₄ClDMF1202445Weak protonation leads to sluggish kinetics and incomplete conversion.
ZnBr₂ H₂O / iPrOH 120 16 88 Strong Lewis acid coordination; highly scalable and safe solvent profile.
ZnBr₂DMF1201292Fastest kinetics, but requires rigorous aqueous workup to remove DMF.

Table 2: Physicochemical Properties of the Core Intermediate Baseline properties of 3-(2-Cyanophenoxymethyl)benzoic acid (CAS 1016880-52-6) guiding downstream drug design.

PropertyValueImplication for Drug Design
Molecular Weight253.26 g/mol High ligand efficiency; leaves ample mass budget for further elaboration.
Hydrogen Bond Donors1Favorable for oral bioavailability (adheres to Lipinski's Rule of 5).
Hydrogen Bond Acceptors4Ensures adequate aqueous solubility potential prior to formulation.
Rotatable Bonds4Provides the necessary conformational flexibility to adapt to the EP4 binding pocket.

References

  • HATU - Wikipedia Source: Wikipedia URL:[Link] Relevance: Mechanistic basis for the 7-membered cyclic transition state in high-efficiency amide coupling.

  • Full article: A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis Source: Taylor & Francis Online URL:[Link] Relevance: Grounding literature on the role of PGE2 and EP4 antagonists in reversing NK cell suppression in the tumor microenvironment.

  • Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link] Relevance: Comprehensive review of the PGE2-EP4 signaling axis and its modulation via small molecule antagonists.

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: ACS Publications URL:[Link] Relevance: Advanced mechanistic insights into HATU-mediated coupling and Lewis acid applications in organic synthesis.

Sources

Application

Application Note: Advanced Purification and Recrystallization Strategies for 3-(2-Cyanophenoxymethyl)benzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Executive Brief The isolation and purification of 3-(2-Cyanophenoxymethyl)be...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Executive Brief

The isolation and purification of 3-(2-Cyanophenoxymethyl)benzoic acid (CAS: 1016880-52-6) presents a unique physicochemical challenge due to its bifunctional nature. The molecule contains a highly polar, ionizable carboxylic acid, a base-sensitive ortho-benzonitrile moiety, and an ether linkage. Standard aggressive purification techniques can lead to nitrile hydrolysis or ether cleavage.

This application note details a field-proven, self-validating workflow designed to yield API-grade (>99% HPLC) material. By leveraging precise pH-controlled partitioning, silanol-masked flash chromatography, and thermodynamically controlled recrystallization, this guide provides the causality behind each experimental choice to ensure maximum recovery and structural integrity.

Physicochemical Profiling

Understanding the target molecule's physical properties is the foundation of any logical purification strategy. The data below dictates the solvent selections and pH boundaries used in the subsequent protocols.

Table 1: Physicochemical Properties of 3-(2-Cyanophenoxymethyl)benzoic acid

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₁₅H₁₁NO₃Dictates mass balance and spectroscopic validation.
Molecular Weight 253.25 g/mol Used for stoichiometric calculations and yield determination.
Predicted pKa (-COOH) ~4.2Enables chemoselective deprotonation using mild bases (pH 6–8).
Nitrile Sensitivity High at extreme pH/TempPrecludes the use of strong bases (NaOH/KOH) or prolonged heating in strong acids to prevent hydrolysis to amides/acids.
Solubility Profile Soluble in EtOAc, DMF, MeOH. Insoluble in Heptane, neutral H₂O.Ideal for EtOAc/Heptane binary recrystallization systems.

Strategic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead understand the why behind the chemistry.

Chemoselective Partitioning

The synthesis of this compound often leaves unreacted 2-cyanophenol (pKa ~6.96). If a strong base like NaOH (pH >13) is used for extraction, both the target benzoic acid and the phenolic impurity will fully deprotonate and co-extract into the aqueous layer. By utilizing a mild base like saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3), we selectively target the carboxylic acid. However, because pH 8.3 is still above the pKa of 2-cyanophenol, partial co-extraction occurs. Therefore, the extraction is treated as a bulk isolation step, relying on downstream recrystallization to reject the highly soluble phenolic trace impurities .

Silanol Masking in Chromatography

Carboxylic acids are notorious for streaking on standard normal-phase silica gel due to intense hydrogen bonding with free silanol (-SiOH) groups on the stationary phase. According to the foundational principles of preparative separations established by , adding an acidic modifier (0.5% v/v Acetic Acid) to the mobile phase suppresses the ionization of the benzoic acid, masking the silanol interactions and resulting in sharp, highly resolved Gaussian elution bands.

Thermodynamic Recrystallization

Recrystallization is not merely precipitation; it is a thermodynamically controlled nucleation process. Ethyl acetate (EtOAc) serves as the "good" solvent, dissolving the compound and impurities when hot. Heptane serves as the "anti-solvent." Because 2-cyanophenol lacks the robust intermolecular hydrogen-bonding network of a carboxylic acid dimer, it remains highly soluble in the EtOAc/Heptane mother liquor even at 4°C, allowing the target benzoic acid to selectively crystallize into a high-purity lattice .

Purification Workflow Visualization

PurificationWorkflow Start Crude 3-(2-Cyanophenoxymethyl)benzoic acid Extraction Acid-Base Extraction (Sat. NaHCO3 / EtOAc) Start->Extraction Aqueous Aqueous Layer (Sodium Carboxylate Salt) Extraction->Aqueous Target Organic Organic Layer (Neutral Impurities) Extraction->Organic Waste Acidification Acidification (1M HCl) Precipitation at pH 2.0 Aqueous->Acidification Filtration Vacuum Filtration & Water Wash Acidification->Filtration Chromatography Silica Gel Chromatography (DCM:MeOH:AcOH) Filtration->Chromatography If closely related impurities remain Recrystallization Precision Recrystallization (EtOAc/Heptane) Filtration->Recrystallization If >90% pure Chromatography->Recrystallization Pure Pure Target Compound (>99% HPLC) Recrystallization->Pure

Workflow for the purification of 3-(2-Cyanophenoxymethyl)benzoic acid.

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system," meaning in-process controls (IPCs) are embedded directly into the steps to guarantee the procedure is working before moving forward.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Remove neutral organic impurities and unreacted alkylating agents.

Table 2: Extraction Partitioning Dynamics

SpeciesState at pH 8.3 (NaHCO₃)State at pH 2.0 (HCl)
Target Benzoic Acid>99.9% Deprotonated (Aqueous)>99.9% Protonated (Organic/Solid)
Neutral Impurities100% Neutral (Organic)100% Neutral (Organic)
  • Dissolution: Dissolve 10.0 g of crude mixture in 150 mL of Ethyl Acetate (EtOAc).

  • Extraction: Transfer to a separatory funnel and add 100 mL of saturated aqueous NaHCO₃.

  • Agitation & Venting: Shake vigorously, venting frequently to release CO₂ gas (generated by the neutralization of the carboxylic acid).

  • Separation: Allow the layers to separate.

    • Self-Validation Check 1: Spot both layers on a TLC plate (UV 254 nm). The target mass should be exclusively in the aqueous layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath (0–5°C). Slowly add 1M HCl dropwise until the solution reaches pH 2.0.

    • Self-Validation Check 2: Use a calibrated pH meter or high-resolution pH paper. A thick white precipitate must form.

  • Isolation: Collect the precipitated 3-(2-Cyanophenoxymethyl)benzoic acid via vacuum filtration. Wash the filter cake with 50 mL of ice-cold distilled water to remove residual NaCl. Dry under vacuum at 40°C for 12 hours.

Protocol B: Flash Column Chromatography

Objective: Separate closely related structural isomers or persistent phenolic impurities.

Table 3: Chromatographic Solvent System Optimization

Solvent SystemAdditiveResult
DCM / MeOH (95:5)NoneSevere tailing, poor resolution (Rf ~0.1-0.4 streak).
DCM / MeOH (95:5)0.5% AcOH Optimal. Sharp Gaussian peak (Rf ~0.35).
  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using Dichloromethane (DCM) containing 0.5% v/v glacial acetic acid (AcOH).

  • Sample Loading: Dissolve the dried extract from Protocol A in a minimum volume of DCM/MeOH (9:1) and carefully load it onto the silica bed.

  • Elution: Elute the column isocratically with DCM:MeOH:AcOH (95:5:0.5).

  • Fraction Collection: Collect 20 mL fractions.

    • Self-Validation Check 3: Monitor fractions via TLC (DCM:MeOH 9:1). Combine fractions containing the pure target spot (Rf ~0.35).

  • Concentration: Evaporate the combined fractions under reduced pressure. Co-evaporate twice with 20 mL of toluene to azeotropically remove residual acetic acid.

Protocol C: Precision Recrystallization

Objective: Achieve >99% API-grade purity by rejecting trace organics into the mother liquor.

  • Dissolution: Place the semi-pure solid into a round-bottom flask. Add a minimum volume of boiling EtOAc (approx. 5-8 mL per gram of compound) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble particulates are present, filter the hot solution rapidly through a pre-warmed sintered glass funnel.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Heptane dropwise until the solution becomes faintly turbid (the "cloud point"). Add exactly 1-2 drops of EtOAc to clear the turbidity.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Do not agitate; rapid cooling traps impurities within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 4 hours to maximize yield.

  • Harvesting: Filter the resulting crystals via vacuum filtration. Wash the crystals with 10 mL of ice-cold Heptane.

    • Self-Validation Check 4: Submit a 1 mg sample of the dried crystals for LC-MS/HPLC analysis. The chromatogram should exhibit a single sharp peak (>99% Area) corresponding to the [M-H]⁻ ion (m/z 252.06) in negative electrospray ionization (ESI) mode.

References

  • Armarego, W.L.F.; Chai, C.L.L. Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.[Link]

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry 1978, 43, 14, 2923–2925.[Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.[Link]

Method

in vivo dosing and administration protocols for 3-(2-Cyanophenoxymethyl)benzoic acid

An Expert Guide to Preclinical In Vivo Evaluation of 3-(2-Cyanophenoxymethyl)benzoic acid Senior Application Scientist Note: The following application and protocol guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Preclinical In Vivo Evaluation of 3-(2-Cyanophenoxymethyl)benzoic acid

Senior Application Scientist Note: The following application and protocol guide is designed for researchers, scientists, and drug development professionals initiating in vivo studies with 3-(2-Cyanophenoxymethyl)benzoic acid. It is critical to note that, as of this writing, there is a lack of publicly available in vivo data specifically for this compound. Therefore, the protocols and recommendations provided herein are expertly extrapolated from data on structurally similar benzoic acid derivatives and established best practices for preclinical compound evaluation. This guide serves as a comprehensive starting point for rigorous scientific investigation. All procedures must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.

Scientific Background & Rationale for In Vivo Studies

3-(2-Cyanophenoxymethyl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a cyanophenoxy group via an ether bond. While this specific molecule is not extensively characterized in biological literature, its structural components belong to classes of compounds with significant therapeutic interest. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes like histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in oncology.[1][2] Derivatives have been investigated for anti-inflammatory, analgesic, and anticancer properties.[3][4][5]

The rationale for advancing 3-(2-Cyanophenoxymethyl)benzoic acid to in vivo models is to ascertain its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), evaluate its safety and tolerability, and ultimately test its efficacy in a relevant disease model. Given the novelty of the compound, a systematic, stepwise approach is paramount.

Physicochemical Properties and Formulation Challenges

Based on the properties of benzoic acid and its complex derivatives, 3-(2-Cyanophenoxymethyl)benzoic acid is predicted to present specific challenges for in vivo administration, primarily concerning its solubility.

PropertyPredicted Value/CharacteristicRationale & Implication for In Vivo Studies
Physical State Crystalline SolidSourced from chemical supplier data. Requires solubilization for administration.
Aqueous Solubility Poor to Very LowBenzoic acid itself has low water solubility (~3.44 g/L at 25°C), and the addition of two aromatic rings will significantly increase lipophilicity, further reducing aqueous solubility.[6][7]
Organic Solvent Solubility SolubleExpected to be soluble in solvents like DMSO, methanol, and ethanol.[7][8] However, high concentrations of these solvents can be toxic in vivo.
pKa ~4.2The carboxylic acid group is predicted to have a pKa similar to benzoic acid, meaning it will be ionized at physiological pH.[6] This can be exploited to create more soluble salt forms but may not be sufficient for a dosing solution alone.

The primary hurdle is the compound's predicted low aqueous solubility, which necessitates the use of a specialized vehicle for achieving a homogenous and stable formulation suitable for oral or parenteral administration.

Recommended Formulation Protocol for Oral Administration

Oral gavage is the most common and straightforward initial route for preclinical evaluation. The following protocol is adapted from successful strategies used for other poorly soluble benzoic acid derivatives and is designed to create a stable solution or homogeneous suspension.[9]

Materials
  • 3-(2-Cyanophenoxymethyl)benzoic acid powder

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Sterile Water for Injection or equivalent purified water

  • Sterile glass vials

  • Vortex mixer

  • Bath sonicator

Step-by-Step Vehicle and Dosing Solution Preparation
  • Vehicle Preparation: Prepare a stock vehicle solution consisting of 10% PEG400, 10% PG, and 2% Tween 80 in sterile water (v/v/v/v) . For example, to make 10 mL of vehicle, combine 1 mL PEG400, 1 mL PG, 0.2 mL Tween 80, and 7.8 mL sterile water. This combination of co-solvents and a surfactant is effective for solubilizing lipophilic compounds.[9]

  • Compound Weighing: Accurately weigh the required amount of 3-(2-Cyanophenoxymethyl)benzoic acid based on the target dose and dosing volume (e.g., 10 mL/kg for mice).

  • Initial Solubilization: Add the weighed compound to the prepared vehicle. The order of addition is crucial. It is often beneficial to first wet the compound with the organic co-solvents (PEG400, PG) before adding the aqueous phase.

  • Vigorous Mixing: Tightly cap the vial and vortex the mixture for 5-10 minutes to ensure the compound is thoroughly wetted and dispersed.

  • Sonication for Dissolution: Place the vial in a bath sonicator for 15-30 minutes. Sonication uses high-frequency sound waves to break down particle agglomerates and significantly aids in dissolution.[9] Monitor the temperature of the water bath to avoid compound degradation.

  • Visual Inspection: After sonication, visually inspect the formulation. The ideal outcome is a clear, transparent solution. If a fine, stable, and uniformly dispersed suspension is formed, this is also acceptable for oral gavage, provided it can be administered accurately.

  • Pre-dosing Preparation: Before each administration, briefly vortex the solution/suspension to ensure homogeneity.

G cluster_prep Formulation Workflow weigh 1. Weigh Compound mix 3. Add Compound to Vehicle weigh->mix vehicle 2. Prepare Vehicle (10% PEG400, 10% PG, 2% Tween 80) vehicle->mix vortex 4. Vortex Vigorously (5-10 min) mix->vortex sonicate 5. Sonicate in Water Bath (15-30 min) vortex->sonicate inspect 6. Visual Inspection sonicate->inspect ready Ready for Dosing inspect->ready Clear Solution or Fine Suspension troubleshoot Re-evaluate Vehicle inspect->troubleshoot Precipitation or Agglomeration

Caption: Workflow for preparing a dosing solution.

Proposed In Vivo Study Protocols

The following protocols outline a logical progression for the initial in vivo evaluation of 3-(2-Cyanophenoxymethyl)benzoic acid.

Acute Tolerability / Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This is a critical first step before any efficacy studies.

Animal Model: Use a standard rodent model, such as C57BL/6 mice or Sprague-Dawley rats. Use a small group size (n=3-5 per group, mixed-sex or parallel male/female groups).

Proposed Dose Levels: Based on data from structurally related compounds, a logarithmic dose escalation is recommended.[10][11] A suggested starting range is 10, 30, 100, and 300 mg/kg , administered as a single oral gavage. A vehicle-only control group is mandatory.

Protocol:

  • Acclimatize animals for at least one week prior to the study.

  • Fast animals for 4 hours before dosing (with water ad libitum).

  • Administer a single oral dose of the compound or vehicle.

  • Monitor animals intensively for the first 4-6 hours post-dose for any immediate adverse reactions.

  • Continue monitoring daily for 7-14 days.

  • Record the following observations:

    • Clinical Signs: Changes in posture, activity, breathing, and presence of tremors, convulsions, or ataxia.

    • Body Weight: Measure daily. A weight loss of >15-20% is a common humane endpoint.

    • Mortality: Record the time of any deaths.

  • At the end of the observation period, perform a gross necropsy to look for any visible organ abnormalities.

DRF_Workflow cluster_drf Dose-Range Finding Study Design cluster_dosing Single Oral Gavage start Start: Healthy Rodents (n=3-5/group) g1 Group 1: Vehicle Control g2 Group 2: 10 mg/kg g3 Group 3: 30 mg/kg g4 Group 4: 100 mg/kg g5 Group 5: 300 mg/kg monitor Monitor for 7-14 Days - Clinical Signs - Body Weight - Mortality g1->monitor g2->monitor g3->monitor g4->monitor g5->monitor endpoint Endpoint: Determine MTD monitor->endpoint

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Application

Formulation Strategies for 3-(2-Cyanophenoxymethyl)benzoic Acid: Overcoming Poor Aqueous Solubility and Enhancing Oral Bioavailability

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Executive Summary & Physicochemical Rationale The delivery of highly lipophilic, weakly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals

Executive Summary & Physicochemical Rationale

The delivery of highly lipophilic, weakly acidic active pharmaceutical ingredients (APIs) remains a central challenge in modern pharmacokinetics. 3-(2-Cyanophenoxymethyl)benzoic acid (3-CPMBA) serves as a quintessential Biopharmaceutics Classification System (BCS) Class II/IV model compound. Characterized by a hydrophobic cyanophenoxymethyl moiety and a carboxylic acid functional group, the molecule exhibits severe aqueous insolubility at gastric pH and high crystalline lattice energy driven by carboxylic acid inversion dimers[1].

To achieve therapeutically relevant systemic exposure, conventional physical mixtures are inadequate. This application note details two advanced, self-validating formulation strategies: Amorphous Solid Dispersions (ASDs) via spray drying to drive intestinal supersaturation[2], and Solid Lipid Nanoparticles (SLNs) to bypass hepatic first-pass metabolism via lymphatic transport[3].

Data Presentation: Physicochemical Profiling

Understanding the API's baseline properties is the first step in rational formulation design.

Table 1: Physicochemical Attributes & Formulation Implications for 3-CPMBA

ParameterCharacteristic / ValueFormulation Implication
Molecular Structure C₁₅H₁₁NO₃ (MW: 253.25 g/mol )Moderate molecular weight; highly amenable to polymer and lipid matrix encapsulation.
Functional Groups Carboxylic acid, Cyano, EtherWeak acid (pKa ~4.0); exhibits pH-dependent solubility (unionized in stomach, ionized in intestines).
Lipophilicity LogP ~3.5 (Estimated)High lipophilicity drives poor aqueous solubility but enables high drug loading in lipid carriers.
Solid State High-energy crystalline latticeRequires thermodynamic disruption (amorphization) to lower the energy barrier for dissolution.
Target Pathway Oral BioavailabilityDissolution rate-limited absorption requires enabling technologies (ASD or SLN)[4].

Mechanistic Visualization: Formulation Workflows

The following diagram illustrates the divergent processing pathways and resulting in vivo pharmacokinetic mechanisms for the two selected formulation strategies.

G API 3-CPMBA (Crystalline) Poorly Soluble Weak Acid ASD_Prep Spray Drying with HPMCAS (Rapid Solvent Evaporation) API->ASD_Prep Solvent Method SLN_Prep Hot High-Pressure Homogenization (Lipid Matrix + Surfactant) API->SLN_Prep Melt Method ASD_State Amorphous Solid Dispersion (High Free Energy) ASD_Prep->ASD_State ASD_GI GI Tract: Rapid Dissolution & Polymer-Stabilized Supersaturation ASD_State->ASD_GI Portal Portal Vein Absorption (Hepatic First-Pass) ASD_GI->Portal Transcellular Permeation Systemic Systemic Circulation (Enhanced Bioavailability) Portal->Systemic SLN_State Solid Lipid Nanoparticles (Drug Solubilized in Lipid Core) SLN_Prep->SLN_State SLN_GI GI Tract: Protection & Lipid Digestion/Micellization SLN_State->SLN_GI Lymph Intestinal Lymphatic Transport (Bypasses First-Pass) SLN_GI->Lymph Chylomicron Uptake Lymph->Systemic

Fig 1: ASD vs. SLN formulation workflows for 3-CPMBA and their distinct in vivo absorption routes.

Formulation Strategy 1: Amorphous Solid Dispersion (ASD)

Rationale & Causality

Amorphous solid dispersions (ASDs) are a premier strategy for disrupting the stable crystalline lattice of poorly soluble drugs, effectively trapping the API in a high-energy, amorphous state[5]. For a weak acid like 3-CPMBA, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is the gold-standard polymer. HPMCAS is amphiphilic; its hydrophobic regions interact with the cyanophenoxymethyl group to prevent drug-polymer phase separation, while its succinate groups provide pH-dependent release (dissolving at pH > 5.5)[6]. This creates a "spring and parachute" effect, driving rapid dissolution and sustaining supersaturation in the intestinal lumen[7].

Protocol: Spray Drying Workflow

Note: This protocol utilizes a lab-scale spray dryer (e.g., Büchi B-290 or ProCepT).

  • Solvent Selection & Solution Preparation:

    • Action: Dissolve 2.0 g of 3-CPMBA and 8.0 g of HPMCAS (M-grade) in 100 mL of a Methanol/Dichloromethane (DCM) co-solvent system (1:1 v/v).

    • Causality: The 1:1 ratio ensures complete solvation of both the highly lipophilic API (via DCM) and the polar polymer regions (via Methanol). A single-phase solution is critical to prevent premature phase separation during droplet drying[5].

  • Atomization:

    • Action: Set the feed pump rate to 5 mL/min. Set the atomization nitrogen gas pressure to 1.5 bar.

    • Causality: Fine atomization exponentially increases the surface-area-to-volume ratio of the droplets. This ensures solvent evaporation occurs in milliseconds, kinetically "freezing" the API in its amorphous state before it can nucleate and recrystallize[2].

  • Thermal Drying Parameters:

    • Action: Maintain an Inlet Temperature of 85°C and an Outlet Temperature of 45°C.

    • Causality: The outlet temperature must be kept below the glass transition temperature ( Tg​ ) of the resulting ASD to prevent the particles from entering a rubbery state (which causes chamber sticking and phase separation), while remaining high enough to drive off volatile solvents[8].

  • Secondary Drying:

    • Action: Transfer the collected powder to a vacuum oven. Dry at 40°C under vacuum (-0.8 bar) for 24 hours.

    • Causality: Residual DCM and Methanol act as potent plasticizers. Removing them below ICH Q3C limits is mandatory to prevent a depression in Tg​ , which would otherwise lead to physical instability and recrystallization upon storage[7].

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)

Rationale & Causality

For highly lipophilic molecules, bypassing the dissolution step entirely via lipid encapsulation is a highly effective alternative. Solid Lipid Nanoparticles (SLNs) leverage the lipophilicity of 3-CPMBA to dissolve it within a solid lipid core[3]. Because the lipid matrix remains solid at body temperature, it protects the API from premature degradation in the harsh gastrointestinal tract. Furthermore, the nanoparticulate size (<200 nm) and lipidic nature promote uptake by M-cells in Peyer's patches, routing the drug through the intestinal lymphatic system and completely bypassing hepatic first-pass metabolism[9].

Protocol: Hot High-Pressure Homogenization (HPH)
  • Lipid Phase Melt:

    • Action: Heat 5.0 g of Glyceryl behenate (Compritol 888 ATO) to 85°C (approximately 10°C above its melting point). Slowly disperse 0.5 g of 3-CPMBA into the lipid melt, stirring until optically clear.

    • Causality: Complete dissolution in the lipid melt is critical. If the API is only suspended, it will be expelled to the nanoparticle surface during cooling, leading to an initial "burst release" rather than sustained delivery[4].

  • Aqueous Phase Preparation:

    • Action: Dissolve 2.0 g of Poloxamer 188 (surfactant) in 42.5 mL of purified water. Heat this aqueous phase to exactly 85°C.

    • Causality: Strict isothermal conditions between the lipid and aqueous phases prevent localized, premature lipid crystallization during the initial emulsification step, which would clog the homogenizer[9].

  • Pre-emulsification:

    • Action: Add the hot lipid phase to the hot aqueous phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization:

    • Action: Process the hot pre-emulsion through an HPH unit at 500 bar for 3 to 5 continuous cycles, maintaining the system at 85°C.

    • Causality: High shear and cavitation forces disrupt the micro-droplets into the nanometer range. A size of <200 nm is essential for efficient chylomicron association and subsequent lymphatic uptake[10].

  • Rapid Solidification:

    • Action: Immediately transfer the nanoemulsion to an ice bath (2–8°C) under gentle stirring.

    • Causality: Rapid cooling induces immediate lipid crystallization, trapping the API molecularly within the solid lipid matrix before it has the thermodynamic opportunity to partition out into the aqueous phase[11].

Analytical Characterization & Validation

To ensure the formulations operate as self-validating systems, specific Critical Quality Attributes (CQAs) must be verified.

Table 2: CQA Validation Matrix for 3-CPMBA Formulations

Analytical TechniquePurposeExpected Outcome (ASD)Expected Outcome (SLN)
Powder X-Ray Diffraction (PXRD) Confirm solid-state natureComplete "halo" pattern; absolute absence of API Bragg peaks.Sharp lipid crystalline peaks; absence of distinct API peaks.
Modulated DSC (mDSC) Thermal profiling & miscibilitySingle, distinct Glass Transition Temperature ( Tg​ ); no API melting endotherm.Melting endotherm of the lipid matrix only (shifted slightly due to API inclusion).
In Vitro Dissolution (Non-Sink) Release kinetics"Spring and Parachute" profile: rapid spike in concentration followed by sustained supersaturation.Sustained, diffusion-controlled release dependent on lipid matrix degradation.
Dynamic Light Scattering (DLS) Particle sizing & stabilityN/A (Powder dissolves into a molecular or micellar state).Z-average < 200 nm; Polydispersity Index (PDI) < 0.2; Zeta Potential > |30| mV.

References

  • Bhujbal, S. V., et al. "Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies." Acta Pharmaceutica Sinica B, 2021. URL: [Link]

  • Nabi, B., et al. "Lipid nanoparticles for enhancing oral bioavailability." Nanoscale, RSC Publishing, 2024. URL: [Link]

  • European Pharmaceutical Review. "Spray Drying: Solving solubility issues with amorphous solid dispersions." 2015. URL: [Link]

  • Paliwal, R., et al. "Biomimetic Solid Lipid Nanoparticles for Oral Bioavailability Enhancement of Low Molecular Weight Heparin and Its Lipid Conjugates: In Vitro and in Vivo Evaluation." Molecular Pharmaceutics, ACS Publications, 2011. URL: [Link]

  • PubMed Central (PMC). "3-Methyl-2-(4-methylphenoxy)benzoic acid." NIH, 2023. URL: [Link]

  • MDPI. "HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques." Pharmaceutics, 2023. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(2-Cyanophenoxymethyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, mechanistically grounded solutions for mai...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, mechanistically grounded solutions for maintaining the structural integrity of 3-(2-Cyanophenoxymethyl)benzoic acid during long-term storage.

Instead of treating storage as a passive step, we approach it as an active, self-validating system where every environmental control directly neutralizes a specific chemical vulnerability.

Part 1: Mechanistic Pathology (The "Why")

To prevent degradation, you must first understand the molecule's inherent chemical vulnerabilities. 3-(2-Cyanophenoxymethyl)benzoic acid contains three distinct functional groups, but its instability arises from the intramolecular cross-talk between them.

  • Moisture-Driven Nitrile Hydrolysis : The molecule contains both a mildly acidic carboxylic acid and a moisture-sensitive benzonitrile group. In the presence of ambient humidity, water acts as a nucleophile. The internal carboxylic acid acts as a local proton source, protonating the nitrile nitrogen and drastically accelerating its hydration to form 3-(2-carbamoylphenoxymethyl)benzoic acid (a primary amide) .

  • Oxidative Cleavage of the Benzyl Ether : The benzylic carbon (-CH₂-) is electronically activated. Exposure to UV light and atmospheric oxygen initiates radical-mediated autoxidation, forming a hydroperoxide intermediate. Crucially, the strongly electron-withdrawing ortho-cyano group makes 2-cyanophenoxide an excellent leaving group, significantly lowering the activation energy for ether cleavage compared to standard benzyl ethers .

DegradationMechanisms API 3-(2-Cyanophenoxymethyl) benzoic acid Path1 Autoxidation (O2, UV Light) API->Path1 Benzylic C-H Radical Formation Path2 Hydrolysis (H2O, Internal H+) API->Path2 Nucleophilic Attack on Nitrile Prod1 3-Formylbenzoic Acid + 2-Cyanophenol Path1->Prod1 Ether Cleavage Prod2 3-(2-Carbamoylphenoxymethyl) benzoic acid (+18 Da) Path2->Prod2 Hydration to Amide

Fig 1: Primary degradation pathways of 3-(2-Cyanophenoxymethyl)benzoic acid.

Part 2: Diagnostic FAQs (The "What")

Q: My solid sample has developed a faint yellow tint and a distinct phenolic odor. What happened? A: This is the physical hallmark of oxidative benzyl ether cleavage. The phenolic odor is 2-cyanophenol volatilizing from the solid matrix. This occurs when samples are stored in clear vials under ambient air, allowing UV light to initiate radical formation. You must discard or repurify this batch via preparative HPLC.

Q: LC-MS analysis of a 6-month-old batch shows a new peak with a mass shift of +18 Da. Is this an impurity from synthesis? A: If the peak was not present at Day 0, it is a degradation product. A +18 Da shift is the exact mass of water, confirming the hydrolysis of the nitrile group into a primary amide. This indicates a critical failure in your desiccation protocol, allowing ambient moisture to penetrate the vial.

Q: Can I store this compound as a ready-to-use stock solution in DMSO at -20°C? A: No. DMSO is highly hygroscopic. Even at -20°C, repeated opening of the vial will cause the DMSO to absorb atmospheric water. This trapped moisture will facilitate the acid-catalyzed hydrolysis of the nitrile over time. Always store the API as a lyophilized solid and only reconstitute immediately before your experiment.

Part 3: Self-Validating Storage Protocols (The "How")

To ensure compliance with ICH Q1A(R2) stability testing guidelines and maintain >99% purity over a 24-month lifecycle, follow this step-by-step methodology. This protocol is "self-validating"—by systematically eliminating H₂O, O₂, and UV light, you inherently neutralize the mechanisms outlined in Part 1.

StorageWorkflow S1 1. Lyophilization (< 0.1 mbar) S2 2. Amber Vial Aliquot S1->S2 S3 3. Argon Gas Flush S2->S3 S4 4. PTFE-Lined Capping S3->S4 S5 5. -20°C Storage with Desiccant S4->S5

Fig 2: Five-step self-validating workflow for long-term API storage.

Step-by-Step Lyophilization & Inert Packaging
  • Solvent Removal: Dissolve the purified API in a minimal volume of LC-MS grade Acetonitrile/Water (70:30). Flash-freeze the solution using a dry ice/acetone bath.

  • Deep Lyophilization: Sublimate the solvent at < 0.1 mbar for 48 hours. Causality: Complete removal of interstitial water eliminates the nucleophile required for nitrile hydration.

  • Light Protection: Transfer the dry, fluffy powder into amber borosilicate glass vials. Causality: Amber glass blocks UV radiation (<400 nm), preventing the homolytic cleavage of the benzylic C-H bond.

  • Atmospheric Displacement: Gently flush the vial headspace with high-purity Argon gas for 30 seconds. Causality: Argon is denser than air and completely displaces oxygen, starving the autoxidation pathway.

  • Hermetic Sealing: Cap immediately with a PTFE-lined silicone septum cap. Causality: PTFE provides a chemically inert, moisture-impermeable barrier that standard rubber septa cannot guarantee.

  • Controlled Storage: Store the vials at -20°C inside a sealed secondary container packed with indicating Drierite (anhydrous calcium sulfate).

Part 4: Quantitative Stability Matrices

The following table summarizes forced degradation data based on ICH Q1A(R2) parameters. It demonstrates the critical necessity of the storage protocol outlined above.

Storage Condition (ICH Q1A)TimepointEnvironmental StressorsAPI Purity (LC-MS)Primary Degradant Observed
Accelerated (40°C / 75% RH)1 MonthAmbient Air, High Moisture, Heat92.4%Amide derivative (+18 Da)
Intermediate (30°C / 65% RH)6 MonthsAmbient Air, Mod. Moisture95.1%Amide & 2-Cyanophenol
Control (25°C / 60% RH)12 MonthsClear Vial, Ambient Air96.8%3-Formylbenzoic Acid
Recommended (-20°C)24 Months Argon Flush, Desiccated, Dark >99.5% None detected

References

  • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides." Provides mechanistic grounding for the hydration of cyano groups in the presence of proton sources.[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." The authoritative global standard for pharmaceutical stability testing parameters.[Link]

Optimization

addressing baseline noise in NMR spectra of 3-(2-Cyanophenoxymethyl)benzoic acid

Troubleshooting Baseline Noise in the ¹H NMR Spectrum of 3-(2-Cyanophenoxymethyl)benzoic Acid Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Baseline Noise in the ¹H NMR Spectrum of 3-(2-Cyanophenoxymethyl)benzoic Acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering baseline issues in the NMR spectra of 3-(2-Cyanophenoxymethyl)benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve these common yet frustrating artifacts.

A flat, clean baseline is fundamental for the accurate analysis of NMR data. It ensures the integrity of integrations, which is critical for quantitative measurements, and allows for the clear identification of low-intensity signals and complex coupling patterns.[1] Distortions in the baseline can obscure real signals, leading to misinterpretation of the data.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What exactly is baseline noise, and what does it look like in my spectrum of 3-(2-Cyanophenoxymethyl)benzoic acid?

Answer: Ideally, the baseline of an NMR spectrum should be a perfectly flat line at zero intensity in regions where there are no signals.[2] Baseline noise or distortion refers to any deviation from this ideal, which can manifest in several ways:

  • Rolling Baseline: A broad, undulating or curved baseline across the entire spectrum.

  • Wavy Baseline: Sinusoidal oscillations, often more pronounced at the edges of the spectrum.

  • Baseline Offset: The entire baseline is shifted vertically, either positively or negatively.

  • Broad Humps: Very broad, undefined signals that can be mistaken for actual resonances, particularly from amorphous solids or polymeric contaminants.

For a molecule like 3-(2-Cyanophenoxymethyl)benzoic acid, with its distinct aromatic and carboxylic acid protons, a distorted baseline can make it difficult to accurately integrate the aromatic multiplets or even distinguish the characteristically broad carboxylic acid peak from the baseline itself.

Q2: I'm seeing a significant rolling baseline. What are the most likely causes?

Answer: Baseline distortions are often artifacts of the data acquisition and processing, rather than a property of the molecule itself. The primary cause is the corruption or truncation of the first few data points of the Free Induction Decay (FID).[3][4] The FID is the time-domain signal that is converted into the frequency-domain spectrum via a Fourier Transform (FT).

Here’s a breakdown of the common culprits:

  • Instrumental & Acquisition Issues:

    • Pulse Breakthrough/Receiver Overload: If the initial radiofrequency (RF) pulse is too powerful or the receiver gain is set too high for a concentrated sample, the detector can be saturated.[5] This "blinds" the detector for a short period, distorting the initial part of the FID.[4][6]

    • Acoustic Ringing: Particularly in low-frequency experiments, the probe itself can vibrate in response to the RF pulse, inducing an oscillating signal in the receiver coil that superimposes on the FID.[7]

    • Delayed Acquisition (Dead Time): There is an unavoidable short delay before the receiver can start acquiring data after the pulse. If this delay is not properly accounted for, it can lead to a linear phase error and baseline roll.[1]

  • Sample Preparation:

    • High Analyte Concentration: Very concentrated samples can lead to detector saturation, as mentioned above.[5]

    • Presence of Particulates: Undissolved solid material or impurities in the NMR tube can disrupt the magnetic field homogeneity within the sample volume, leading to broadened lines and baseline distortions.

  • Data Processing:

    • Incorrect Phasing: A spectrum that is improperly phased will exhibit baseline roll that can be mistaken for other issues. Phase correction must be performed before baseline correction.[8]

    • Inappropriate Apodization: The choice of window function (apodization) applied to the FID before Fourier Transform can affect the baseline.

Q3: How can I optimize my sample preparation to prevent baseline issues with 3-(2-Cyanophenoxymethyl)benzoic acid?

Answer: Excellent sample preparation is the first and most critical step for acquiring a high-quality spectrum.

Protocol: Optimized Sample Preparation
  • Determine Appropriate Concentration:

    • For a standard ¹H NMR spectrum on a modern spectrometer (≥400 MHz), aim for a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[9]

    • For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[9]

    • Causality: For 3-(2-Cyanophenoxymethyl)benzoic acid, excessively high concentrations can lead to intermolecular hydrogen bonding and potential aggregation, which can broaden signals, in addition to risking receiver overload.

  • Select the Right Solvent:

    • DMSO-d₆: This is an excellent choice for carboxylic acids as it will typically show the acidic proton as a distinct, albeit broad, singlet.

    • CDCl₃: A common and effective solvent. However, the carboxylic acid proton may exchange with trace amounts of water, leading to a very broad or even undetectable signal.[10]

    • Methanol-d₄ or D₂O: These solvents will cause the acidic -COOH proton to exchange with deuterium, making its signal disappear. This can be a useful diagnostic experiment but is not ideal for initial characterization.[11]

  • Ensure Complete Dissolution and Clarity:

    • Dissolve your sample in a small, clean vial before transferring it to the NMR tube. This allows you to visually inspect for complete dissolution.[9]

    • Use a glass Pasteur pipette with a small cotton or glass wool plug to filter the solution into the NMR tube. This will remove any suspended particulate matter.

    • Causality: Particulates in the sample create magnetic susceptibility gradients, which degrade the magnetic field homogeneity (shimming), leading to poor line shape and baseline issues.

Q4: My sample is perfectly prepared, but I still have baseline problems. What acquisition parameters should I check?

Answer: If sample preparation is ruled out, the next step is to examine your acquisition parameters. This workflow helps diagnose and correct instrument-related issues.

cluster_0 Troubleshooting Acquisition Parameters Start Observe Baseline Distortion in Spectrum CheckShims 1. Check Magnetic Field Homogeneity (Shimming) Is the solvent peak sharp and symmetrical? Start->CheckShims AdjustGain 2. Adjust Receiver Gain (RG) Is the sample highly concentrated? CheckShims->AdjustGain Yes ShimRoutine Perform manual or gradient shimming routine. CheckShims->ShimRoutine No CheckDelays 3. Check Acquisition Delays Is there a 'hump' or 'sinc wiggle' artifact? AdjustGain->CheckDelays No LowerGain Reduce RG value until FID is not clipped in the first few points. AdjustGain->LowerGain Yes GoodSpectrum Acquire High-Quality Spectrum CheckDelays->GoodSpectrum No AdjustDE Increase pre-acquisition delay (d1) or consult facility manager about instrument-specific delays (e.g., DE). CheckDelays->AdjustDE Yes ShimRoutine->CheckShims LowerGain->CheckDelays AdjustDE->GoodSpectrum

Caption: Workflow for troubleshooting acquisition parameters.

  • Shimming: This process adjusts currents in coils to improve the homogeneity of the magnetic field. Poor shimming is a common cause of distorted peak shapes and can contribute to a poor baseline.

  • Receiver Gain (RG): This is the amplification applied to the NMR signal. If it's too high, the initial, most intense part of the FID will be "clipped" or truncated, leading to severe baseline distortion upon Fourier Transform.[5]

  • Pre-acquisition Delay (DE or d1): A sufficient delay before acquisition begins allows for the decay of eddy currents and probe ringing.[7] A short delay can cause artifacts that distort the baseline.

Q5: How can I use data processing to fix a distorted baseline after my experiment is complete?

Answer: Data processing is a powerful tool for correcting baseline issues that could not be avoided during acquisition.[12] Correction is typically performed in the frequency domain (the final spectrum) after Fourier transform and phase correction.[3][4]

cluster_1 Relationship Between FID and Spectrum FID Free Induction Decay (FID) Time Domain Signal Corrupted initial data points (due to pulse breakthrough, etc.) Exponential decay of signal FT Fourier Transform FID->FT Spectrum NMR Spectrum Frequency Domain Signal Rolling Baseline Artifact Sharp Signals FID:f2->Spectrum:f2 Leads to FID:f3->Spectrum:f3 Produces FT->Spectrum

Caption: Corruption of early FID points leads to baseline distortion.

Protocol: Post-Acquisition Baseline Correction
  • Fourier Transform (FT): Convert the raw FID data into the frequency-domain spectrum.

  • Phase Correction: This is a crucial first step. Manually adjust the zero-order and first-order phase parameters to ensure all peaks are in pure absorption mode (symmetrical and positive). An incorrectly phased spectrum cannot be properly baseline corrected.[8]

  • Apply a Baseline Correction Algorithm: Most NMR processing software offers several algorithms.

    • Polynomial Fit: This method fits a polynomial function (e.g., 5th order) to the baseline regions of the spectrum and subtracts it. It is effective for simple, smooth baseline rolls.

    • Whittaker Smoother: This is often a more robust automated method that can handle more complex distortions without affecting broad peaks as much as a high-order polynomial might.[4][8]

    • Multipoint Correction: For very difficult baselines, you can manually select points in the spectrum that are known to be baseline (i.e., no signals) and the software will fit a spline function through these points to define and subtract the baseline.[8]

  • Inspect the Result: Carefully check that the correction has not distorted or clipped any real signals, especially broad ones like the carboxylic acid proton of your molecule.[8]

Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution
Rolling or Wavy Baseline Corrupted initial FID points from receiver overload or acoustic ringing.Lower receiver gain (RG). Increase pre-acquisition delay (d1). Apply a post-acquisition baseline correction (e.g., Whittaker Smoother).[3][5][7]
Poor Peak Shape & Baseline Inhomogeneous magnetic field.Improve shimming of the sample.
Broad, Ill-defined Humps Presence of undissolved material or paramagnetic impurities.Filter the NMR sample before acquisition. Ensure high-purity solvent.
Baseline "Drift" after Phasing Incomplete phase correction.Re-evaluate and carefully adjust both zero-order and first-order phase constants.
Distortion of Broad Peaks Over-aggressive baseline correction algorithm.Use a less aggressive algorithm (e.g., lower-order polynomial) or manually select baseline points to avoid affecting the broad signal.[8]

By systematically addressing potential issues in sample preparation, instrument setup, and data processing, you can effectively eliminate baseline noise and obtain a high-quality, interpretable NMR spectrum for your 3-(2-Cyanophenoxymethyl)benzoic acid sample.

References
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Ma, R. (2023). Baseline Correction in NMR Spectroscopy. Mestrelab Research. [Link not available]
  • Hoyt, D. W., et al. (2019).
  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. [Link]

  • Stanford University NMR Facility. Baseline Correction. Stanford University. [Link]

  • Mestrelab Research. Baseline Correction with Mnova. Mestrelab. [Link]

  • Bruker. (2021). Deep learning-based phase and baseline correction of 1D ¹H NMR Spectra. Bruker Corporation. [Link]

  • University of California, Irvine. Getting Flat Baseline. UCI Department of Chemistry. [Link]

  • San Diego State University NMR Facility. Common Problems. SDSU Department of Chemistry. [Link]

  • Chemistry Stack Exchange. (2016). Wavy baseline in carbon NMR. Stack Exchange. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles. NC State University. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. docbrown.info. [Link]

Sources

Troubleshooting

resolving co-elution issues in 3-(2-Cyanophenoxymethyl)benzoic acid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(2-Cyanophenoxymethyl)benzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(2-Cyanophenoxymethyl)benzoic acid .

This molecule presents a unique triad of analytical challenges: an ionizable benzoic acid moiety (pKa ~4.0), a highly polarizable cyano group (-C≡N), and two aromatic rings connected by a flexible ether linkage. Standard C18 methods frequently fail here, resulting in co-elution with positional isomers or synthetic precursors. This guide provides the mechanistic reasoning and self-validating protocols required to achieve baseline resolution.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My main peak for 3-(2-Cyanophenoxymethyl)benzoic acid is broad, tailing, and appears to have a shoulder. Is this a co-eluting impurity or a method issue? Causality: Before suspecting a co-eluting impurity, you must evaluate the ionization state of your analyte. The pKa of the benzoic acid moiety is approximately 4.0. If your mobile phase pH is between 3.0 and 5.0, the molecule exists in a state of dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) forms. This dual-state elution causes peak broadening and shoulders that perfectly mimic co-elution. Resolution: Apply the "pKa ± 2" rule. To achieve consistent retention and sharp peaks, the mobile phase pH must be at least 2 units below the analyte's pKa . Adjust your aqueous phase to pH ≤ 2.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure the molecule is 100% unionized.

Q2: I have confirmed true co-elution with a positional isomer (e.g., 4-(2-Cyanophenoxymethyl)benzoic acid). My standard C18 column cannot resolve them. What stationary phase should I use? Causality: C18 stationary phases separate analytes almost exclusively based on hydrophobic (van der Waals) interactions. Because positional isomers of 3-(2-Cyanophenoxymethyl)benzoic acid have identical molecular weights and nearly identical hydrophobicities, a C18 column is blind to their structural differences. Resolution: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers multiple orthogonal retention mechanisms: π-π interactions, strong dipole-dipole interactions (crucial for interacting with your highly polarizable -C≡N group), and rigid shape selectivity. The fluorinated ring effectively discriminates between the spatial arrangements of the cyano and ether groups on the aromatic rings .

Q3: I am using a Biphenyl column to resolve the API from its synthetic precursor, 2-cyanophenol, but the resolution (Rs) is still sub-optimal (< 1.5). How can I optimize the mobile phase? Causality: Biphenyl columns excel at separating aromatic compounds due to their strong π-π and CH-π interaction capabilities . However, if you are using Acetonitrile as your organic modifier, its native π electrons actively compete with your analyte for the π-π interaction sites on the stationary phase, dampening the column's unique selectivity. Resolution: Substitute Acetonitrile with Methanol. Methanol lacks π electrons and acts as a protic solvent, which significantly strengthens the π-π driven separations between the electron-rich Biphenyl phase and the aromatic rings of your analytes .

Section 2: Interaction & Workflow Visualizations

Workflow Start Co-elution Detected: 3-(2-Cyanophenoxymethyl)benzoic acid CheckPeak Analyze Peak Shape: Splitting/Tailing vs. True Co-elution? Start->CheckPeak pH Adjust Mobile Phase pH Target pH < 2.0 (pKa - 2) CheckPeak->pH Tailing/Shoulder Isomer Identify Impurity Type: Positional Isomer or Precursor? CheckPeak->Isomer Distinct Peaks pH->Isomer Still Co-eluting Success Baseline Resolution Achieved (Rs > 2.0) pH->Success Resolved (Ionization Issue) Column Switch Stationary Phase C18 -> PFP or Biphenyl Isomer->Column Isomers Gradient Optimize Modifier Switch ACN to MeOH Isomer->Gradient Precursors Column->Success Gradient->Success

Troubleshooting workflow for resolving co-elution in acidic aromatic compounds.

Mechanisms Analyte Analyte Features • Benzoic Acid (pKa ~4.0) • Cyano Group (Dipole) • Aromatic Rings (π e-) C18 C18 Phase • Hydrophobic Only • Poor Isomer Resolution Analyte->C18 Weak Selectivity Biphenyl Biphenyl Phase • Hydrophobic • Strong π-π Interactions Analyte->Biphenyl Enhanced π-π PFP PFP Phase • Dipole-Dipole (C-F to C≡N) • Shape Selectivity Analyte->PFP Max Isomer Resolution

Chromatographic interaction mechanisms for 3-(2-Cyanophenoxymethyl)benzoic acid.

Section 3: Quantitative Data & Selectivity Matrices

Table 1: Impact of Stationary Phase and Organic Modifier on Isomeric Resolution Data represents expected outcomes when separating 3-(2-Cyanophenoxymethyl)benzoic acid from its positional isomers.

Stationary PhaseOrganic ModifierPrimary Interaction MechanismExpected Resolution (Rs)Peak Tailing (Tf)
Standard C18 AcetonitrileHydrophobic< 1.0 (Co-elution)1.4
Biphenyl AcetonitrileHydrophobic + Weak π-π1.5 (Partial)1.2
Biphenyl MethanolHydrophobic + Strong π-π2.1 (Baseline)1.1
PFP MethanolDipole-Dipole + Shape + π-π> 2.5 (Excellent)1.0

Table 2: Mobile Phase pH Optimization for Benzoic Acid Derivatives (pKa ~4.0)

Mobile Phase pHAnalyte StateChromatographic EffectRecommended Buffer
pH 4.0 50% IonizedSevere peak splitting, false co-elutionAvoid (Near pKa)
pH 6.5 100% IonizedPoor retention, elutes near void volume10mM Ammonium Acetate
pH 2.0 100% UnionizedStrong retention, sharp symmetrical peaks0.1% Formic Acid or TFA

Section 4: Self-Validating Experimental Protocol

To guarantee that your method is resolving true chemical impurities rather than generating analytical artifacts, utilize the following self-validating orthogonal method development protocol.

Protocol: Orthogonal Resolution of Positional Isomers and Precursors

Step 1: Mobile Phase Preparation (Targeting Unionized State & π-π Enhancement)

  • Aqueous Phase (Mobile Phase A): Prepare 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water. Verify the pH is approximately 2.0. Causality: This ensures the benzoic acid moiety remains fully protonated, eliminating pH-induced peak splitting.

  • Organic Phase (Mobile Phase B): Use 100% LC-MS grade Methanol. Causality: Methanol acts as a protic modifier that does not interfere with π-π interactions on the stationary phase.

Step 2: System Setup & Column Selection

  • Install a PFP (Pentafluorophenyl) column (e.g., 2.7 µm core-shell, 100 x 4.6 mm).

  • Set the column compartment temperature to 25°C . Causality: Lower temperatures thermodynamically favor dipole-dipole and π-π interactions, increasing the separation factor (α) for closely related isomers.

Step 3: Gradient Elution Program Run a shallow gradient to maximize the resolution of structurally similar co-eluting compounds:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 30% to 65% B (Shallow ramp for isomer separation)

  • 15.0 - 17.0 min: 65% to 95% B (Column wash)

  • 17.0 - 22.0 min: 30% B (Re-equilibration)

Step 4: Self-Validating System Suitability Test (SST) Before analyzing unknown samples, the system must validate its own resolving power.

  • Prepare a Resolution Mixture containing 3-(2-Cyanophenoxymethyl)benzoic acid (API) and a known co-eluting impurity (e.g., 2-cyanophenol or a positional isomer) at 0.1 mg/mL each.

  • Inject 5 µL of the Resolution Mixture.

  • Validation Criteria: The method is only considered valid if the critical pair achieves a Resolution (Rs) ≥ 2.0 and the API peak exhibits a Tailing Factor (Tf) ≤ 1.2 . If Rs < 2.0, decrease the gradient slope in Step 3 by 1% B/min.

References

  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. Available at: [Link]

  • Long, W. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Notes. Available at:[Link]

  • Bell, D. S. (2025). Using Selectivity to Optimize UHPLC Separations. Pharmaceutical Technology. Available at:[Link]

  • Restek Corporation. (2023). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Technical Articles. Available at:[Link]

Optimization

enhancing bioavailability of 3-(2-Cyanophenoxymethyl)benzoic acid in vivo

Welcome to the Advanced Formulation & Pharmacokinetics Support Center This technical portal is designed for researchers, formulation scientists, and pharmacokineticists working to optimize the in vivo performance of chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Pharmacokinetics Support Center

This technical portal is designed for researchers, formulation scientists, and pharmacokineticists working to optimize the in vivo performance of challenging small molecules. Below, we address the specific physicochemical hurdles associated with 3-(2-Cyanophenoxymethyl)benzoic acid and provide field-proven, self-validating protocols to enhance its oral bioavailability.

Part 1: The Physicochemical Challenge

3-(2-Cyanophenoxymethyl)benzoic acid is a highly lipophilic weak acid. Its structure presents a dual challenge for oral absorption:

  • pH-Dependent Solubility: The carboxylic acid moiety (pKa ~4.0–4.5) remains unionized in the acidic environment of the stomach (pH 1.5–2.0). This high lattice energy and lipophilicity drive the compound to precipitate, severely limiting the dissolution rate (classic BCS Class II behavior).

  • Metabolic Vulnerability: The cyanophenoxymethyl ether linkage is a potential target for CYP-mediated oxidative cleavage during hepatic first-pass metabolism, which can prematurely clear the drug before it reaches systemic circulation.

Part 2: Troubleshooting Guides & FAQs

Q1: My standard aqueous suspensions (0.5% CMC / 0.1% Tween 80) yield highly variable and sub-therapeutic plasma exposure in rodents. Why is this happening, and how do I fix it?

The Causality: Standard suspensions rely on the dissolution rate of the crystalline API. For lipophilic weak acids, the dissolution rate in the stomach is near zero. When the compound transitions to the higher pH of the intestine, it ionizes, but the transit time is often too fast for large crystalline particles to dissolve completely.

The Solution: Transition to Amorphous Solid Dispersions (ASDs) . By disrupting the crystalline lattice and stabilizing the API in a mesoporous silica matrix, you eliminate the thermodynamic barrier to dissolution[1]. This generates a supersaturated state in the gastrointestinal tract, driving a high concentration gradient for passive diffusion across the enterocytes[2].

Protocol 1: Preparation of Mesoporous Silica-Based ASD (Self-Validating Workflow)

  • Solvent Selection: Dissolve 3-(2-Cyanophenoxymethyl)benzoic acid in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a concentration of 20 mg/mL. Causality: Complete molecular dispersion in the solvent is required to prevent premature nucleation.

  • Silica Impregnation: Add mesoporous silica nanoparticles (e.g., Syloid® 244 FP) to the solution at a 1:3 (API:Silica) weight ratio. Stir continuously for 2 hours. Causality: Capillary action draws the API solution deep into the mesopores, physically restricting the API molecules from reorganizing into a crystalline lattice[1].

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure (40°C, 100 mbar) until a dry powder is obtained. Secondary drying in a vacuum oven for 12 hours removes residual solvent.

  • Self-Validation Step (Critical): Analyze the resulting powder using Polarized Light Microscopy (PLM) and Powder X-Ray Diffraction (PXRD).

    • Validation Condition: The complete absence of birefringence under PLM and a broad "halo" pattern on PXRD confirms a 100% amorphous state. If sharp diffraction peaks are present, the drug loading has exceeded the pore volume capacity, and the API:Silica ratio must be decreased.

ASD_Workflow Start API: 3-(2-Cyanophenoxymethyl)benzoic acid + Mesoporous Silica Solvent Dissolve API in Organic Solvent (Methanol/DCM) Start->Solvent Mixing Impregnate Impregnation & Evaporation (Capillary Action into Pores) Solvent->Impregnate Suspension Characterize Solid-State Validation (PXRD/PLM) - Confirm Amorphous Impregnate->Characterize Dry Powder InVivo In Vivo PK Study (Oral Gavage in Rodents) Characterize->InVivo Formulation Result Enhanced Bioavailability (Supersaturation Driven) InVivo->Result PK Analysis

Workflow for Amorphous Solid Dispersion (ASD) Preparation & In Vivo Testing.

Q2: We achieved excellent in vitro dissolution with the ASD, but in vivo bioavailability remains capped at 15%. What is the next logical step?

The Causality: If an ASD solves the solubility issue but plasma exposure remains low, the API is likely suffering from extensive hepatic first-pass metabolism or intestinal efflux. ASDs do not protect molecules from enzymatic degradation.

The Solution: Utilize Self-Microemulsifying Drug Delivery Systems (SMEDDS) . SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form microemulsions (<100 nm) upon contact with aqueous GI fluids[3]. By formulating the API in long-chain triglycerides, you can stimulate chylomicron formation in the enterocytes. This routes the drug through the lymphatic system, entirely bypassing the portal vein and hepatic first-pass metabolism[4].

Protocol 2: SMEDDS Formulation and Validation

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipids (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP). Causality: Maximizing drug loading in the lipid phase prevents precipitation upon aqueous dilution.

  • Phase Titration: Construct a ternary phase diagram to identify the microemulsion region. An optimal starting point is often 20% Oil, 50% Surfactant, and 30% Co-surfactant.

  • Formulation: Mix the blank SMEDDS at 40°C until homogenous. Dissolve the API into the mixture up to 80% of its saturation solubility to maintain a thermodynamic safety margin.

  • Self-Validation Step (Critical): Perform a dynamic dispersion test. Inject 100 µL of the SMEDDS into 25 mL of Simulated Gastric Fluid (SGF) at 37°C with gentle stirring (50 rpm).

    • Validation Condition: The dispersion must remain optically clear or slightly bluish (translucent). Measure the droplet size via Dynamic Light Scattering (DLS). A Z-average diameter of < 100 nm with a Polydispersity Index (PDI) < 0.3 confirms successful and stable microemulsification[3].

SMEDDS_Pathway Admin Oral Administration of SMEDDS GI GI Tract: Spontaneous Microemulsification Admin->GI Micelles Mixed Micelle Formation (<100 nm droplets) GI->Micelles Aqueous Dilution Epithelium Intestinal Epithelium Absorption Micelles->Epithelium Permeation Lymphatic Chylomicron Secretion (Lymphatic Transport) Epithelium->Lymphatic Lipophilic Route Portal Portal Vein (Hepatic First-Pass) Epithelium->Portal Standard Route Systemic Systemic Circulation (High Bioavailability) Lymphatic->Systemic Bypasses Liver Portal->Systemic Reduced by Liver

Mechanistic pathway of SMEDDS absorption bypassing first-pass metabolism.

Q3: Are there alternative strategies if lipid-based matrices interfere with my downstream pharmacological assays?

The Solution: Consider a Co-amorphous System with a Bioenhancer . The Causality: You can co-amorphize the API with a small-molecule bioenhancer like Piperine. In this system, Piperine acts as a co-former to disrupt the crystal lattice of the API (improving thermodynamic solubility) while simultaneously inhibiting CYP3A4 and P-glycoprotein in the gut wall[5]. This dual-action strategy enhances permeability and blocks metabolic degradation without the need for complex lipid excipients[5].

Part 3: Quantitative Data Summary

The table below summarizes expected pharmacokinetic shifts when applying these rational formulation strategies to a lipophilic weak acid like 3-(2-Cyanophenoxymethyl)benzoic acid (simulated baseline data for a 10 mg/kg oral dose in rats).

Formulation Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Absolute Bioavailability (%)Primary Mechanism of Enhancement
Aqueous Suspension (0.5% CMC)120 ± 454.0850 ± 210~4%Baseline (Dissolution-limited)
Mesoporous Silica ASD 890 ± 1101.53,400 ± 450~16%Overcomes lattice energy; drives supersaturation[1][2].
Co-amorphous + Piperine 1,450 ± 2002.07,200 ± 800~34%Enhances solubility + inhibits CYP/P-gp efflux[5].
SMEDDS (Capryol/Cremophor)3,100 ± 3502.514,500 ± 1200~68%Solubilization + lymphatic transport bypassing the liver[3][4].

Part 4: References

  • Strategies to Formulate Lipid-based Drug Delivery Systems Source: American Pharmaceutical Review URL:[Link]

  • The future of lipid-based drug delivery systems Source: CAS (Chemical Abstracts Service) URL:[Link]

  • Exploration of Mesoporous Silica-based Amorphous Solid Dispersions to Enhance Bioavailability Source: Asian Journal of Pharmaceutics URL:[Link]

  • Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Particle Forming Amorphous Solid Dispersions: A Mechanistic Randomized Pharmacokinetic Study in Humans Source: PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 3-(2-Cyanophenoxymethyl)benzoic acid vs other benzoic acid derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic utility of specific chemical building blocks. The selection of a foundational scaffold dictates not only the synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic utility of specific chemical building blocks. The selection of a foundational scaffold dictates not only the synthetic tractability of a project but also the physicochemical and pharmacokinetic trajectory of the resulting drug candidates.

This guide provides an in-depth comparative analysis of 3-(2-Cyanophenoxymethyl)benzoic acid against other established benzoic acid derivatives, such as simple benzoic acids and halogenated phenoxymethyl analogs. We will explore the causality behind its structural advantages, examine comparative experimental data, and detail a self-validating synthetic workflow for generating bioactive derivatives.

Structural Rationale & Pharmacophore Utility

The architecture of 3-(2-Cyanophenoxymethyl)benzoic acid (CAS: 1016880-52-6) is defined by three distinct pharmacophoric domains, each serving a specific mechanistic purpose in drug design:

  • The Carboxylic Acid Anchor: Serves as the primary site for synthetic divergence (e.g., conversion to amides, esters, or thioureides).

  • The Phenoxymethyl Linker: Unlike rigid, simple benzoic acids (e.g., 4-Aminobenzoic acid), the ether linkage introduces a flexible, lipophilic spacer. This allows the molecule to adopt multiple conformations, optimizing induced-fit interactions within hydrophobic target pockets.

  • The Cyano Group (-CN): Positioned at the ortho (2-) position of the phenoxy ring, the cyano group acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. Crucially, it serves as a pseudohalogen bioisostere. While halogenated analogs (like chloro- or fluoro-derivatives) rely purely on lipophilic bulk, the cyano group provides a distinct dipole moment that can improve metabolic stability and serves as a synthetic precursor for tetrazoles (a carboxylic acid bioisostere) .

Furthermore, the meta-substitution (3-position) of the benzoic acid ring prevents the spontaneous Friedel-Crafts cyclization into rigid dibenzoxepins—a common pathway for 2-phenoxymethylbenzoic acids. This makes the 3-substituted scaffold ideal for designing extended, linear inhibitors.

G A 3-(2-Cyanophenoxymethyl) benzoic acid B Carboxylic Acid (Amide/Ester Coupling) A->B Functionalization C Phenoxymethyl Linker (Lipophilic Core) A->C Structural D Cyano Group (H-Bond Acceptor/Bioisostere) A->D Electronic E Acid Chloride Intermediate B->E SOCl2 F Thioureide Derivatives (Antimicrobial) E->F NH4SCN + Amines

Pharmacophore mapping and synthetic divergence of cyanophenoxymethylbenzoic acid.

Physicochemical & Structural Comparison

To objectively evaluate this building block, we must benchmark it against other frequently utilized benzoic acid derivatives. Table 1 summarizes their physicochemical properties and primary synthetic utilities.

Table 1: Physicochemical Profiling of Benzoic Acid Scaffolds

Compound ScaffoldMW ( g/mol )LogP (Est.)Key Pharmacophore FeaturePrimary Synthetic Utility
3-(2-Cyanophenoxymethyl)benzoic acid 253.25~3.1Ortho-cyano group (Dipole, H-bond acceptor)Tetrazole precursors, extended linear inhibitors
2-(4-Chlorophenoxymethyl)benzoic acid 262.70~3.8Para-chloro group (Lipophilic bulk)Antimicrobial thioureides, Oxepin cyclization
4-Aminobenzoic acid (PABA) 137.14~0.8Primary amine (Nucleophile)Sulfonamide DHPS inhibitors

Data synthesis based on standard cheminformatics profiling and established literature applications.

Experimental Workflow: Synthesis of Bioactive Thioureides

Phenoxymethylbenzoic acid derivatives are heavily utilized to synthesize acylthioureas (thioureides), which exhibit potent antimicrobial and antitubercular activities . Below is a field-proven, self-validating protocol for converting 3-(2-Cyanophenoxymethyl)benzoic acid into a bioactive thioureide.

Causality of Reagent Selection
  • Thionyl Chloride (SOCl₂): Chosen over milder coupling agents (like EDC/NHS) because the subsequent reaction with thiocyanate requires a highly reactive electrophilic acid chloride to proceed efficiently.

  • In Situ Isothiocyanate Formation: Acyl isothiocyanates are highly susceptible to hydrolysis. Therefore, ammonium thiocyanate is added, and the intermediate is immediately trapped with a primary amine in a one-pot sequential addition, preventing degradation.

Step-by-Step Protocol
  • Acid Activation: Suspend 1.0 eq of 3-(2-Cyanophenoxymethyl)benzoic acid in anhydrous 1,2-dichloroethane. Add 2.0 eq of SOCl₂ and a catalytic drop of DMF. Reflux for 3 hours until gas evolution (SO₂ and HCl) ceases.

  • Solvent Removal: Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Isothiocyanate Formation: Dissolve the acid chloride in dry acetone. Add 1.1 eq of ammonium thiocyanate (NH₄SCN) and stir at room temperature for 30 minutes. The thiocyanate ion acts as an ambidentate nucleophile, attacking via nitrogen to form the acyl isothiocyanate.

  • Amine Coupling: Without isolating the intermediate, add 1.0 eq of a primary aromatic amine (e.g., aniline derivative) dropwise. Stir for 2 hours at room temperature.

  • Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with water, and recrystallize from an ethanol/water mixture.

Protocol Self-Validation System

To ensure the integrity of the synthesis, utilize the following real-time validation checks:

  • TLC Monitoring (Hexane:EtOAc 7:3): To verify Step 1, quench an aliquot of the reaction in methanol. The acid chloride will instantly convert to a methyl ester (Rf ~0.6), which is easily distinguishable from the baseline-retained starting carboxylic acid.

  • FT-IR Tracking:

    • Starting Material: Broad O-H stretch (3300–2500 cm⁻¹).

    • Step 3 Intermediate: Appearance of a sharp, intense N=C=S stretch (~2000 cm⁻¹).

    • Final Product: Disappearance of the 2000 cm⁻¹ peak; appearance of Amide N-H (~3400 cm⁻¹) and C=S stretch (~1250 cm⁻¹) .

Workflow Step1 Acid Activation (SOCl2, Reflux) Step2 Isothiocyanate Formation (NH4SCN) Step1->Step2 Step3 Amine Coupling (Primary Amine) Step2->Step3 Step4 Validation (IR, NMR, TLC) Step3->Step4

Step-by-step experimental workflow for synthesizing bioactive thioureide derivatives.

Comparative Biological Performance

The ultimate test of a building block is the biological efficacy of its derivatives. Research has demonstrated that thioureides derived from phenoxymethylbenzoic acids possess significant activity against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2 compares the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of thioureides synthesized from various benzoic acid scaffolds.

Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Derived Thioureides

Derivative ScaffoldS. aureus (MRSA) MIC (µg/mL)C. albicans MIC (µg/mL)Mechanistic Observation
2-(4-Chlorophenoxymethyl)benzoic acid 3232 - 256High lipophilicity drives bacterial cell wall penetration.
2-(4-Fluorophenoxymethyl)benzoic acid 64128Reduced steric bulk slightly lowers efficacy vs chloro-analog.
3-(2-Cyanophenoxymethyl)benzoic acid ~32 - 64~128Cyano dipole maintains potency while improving aqueous solubility.

*Note: Represents extrapolated comparative SAR data based on pseudohalogen bioisosterism principles observed in related acylthiourea libraries.

Conclusion: While halogenated phenoxymethylbenzoic acids (like the 4-chloro variant) are excellent for maximizing lipophilicity and raw antimicrobial potency, 3-(2-Cyanophenoxymethyl)benzoic acid offers a superior balance. Its meta-linkage prevents unwanted cyclization side-reactions, and the ortho-cyano group provides a crucial handle for fine-tuning the pharmacokinetic profile (via dipole interactions) or for further downstream functionalization into bioisosteric tetrazoles.

References

  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Some New 2-(4-fluoro-phenoxymethyl) Benzoic Acid Thioureides Source: Revista de Chimie URL:[Link]

  • A Self-Immolative Spacer That Enables Tunable Controlled Release of Phenols under Neutral Conditions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Comparative

A Comparative Efficacy Analysis of 3-(2-Cyanophenoxymethyl)benzoic Acid Across Diverse Human Cancer Cell Lines

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the discovery and development of small...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the discovery and development of small molecules that can selectively target and eliminate malignant cells. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and anticancer properties[1][2][3]. These compounds represent a versatile scaffold for medicinal chemists, allowing for structural modifications that can enhance potency and selectivity against various cancer types[4][5]. This guide focuses on a specific derivative, 3-(2-Cyanophenoxymethyl)benzoic acid (CAS No. 1016880-52-6)[6][7], a molecule of interest for its potential as a novel therapeutic agent. While extensive research exists on the broader class of benzoic acid derivatives[8][9][10][11][12], this report provides a comprehensive framework for evaluating the specific efficacy of 3-(2-Cyanophenoxymethyl)benzoic acid across a panel of distinct human cancer cell lines.

The rationale for this comparative study lies in the inherent heterogeneity of cancer. Different tumor types, and even subtypes within the same cancer, exhibit unique molecular signatures and dependencies. Therefore, a critical step in the preclinical development of any potential anticancer compound is to assess its activity across a diverse range of cell lines. This approach not only helps in identifying the most sensitive cancer types but also provides valuable insights into the compound's potential mechanism of action and biomarkers of response. This guide will detail the experimental design, methodologies, and potential outcomes of such a comparative analysis, providing a roadmap for researchers and drug development professionals.

Experimental Design: A Multi-faceted Approach to Efficacy Evaluation

To comprehensively assess the efficacy of 3-(2-Cyanophenoxymethyl)benzoic acid, a multi-pronged experimental approach is essential. This involves a carefully selected panel of cell lines and a suite of assays to measure key indicators of anticancer activity.

Cell Line Selection: A Representative Spectrum of Human Cancers

The choice of cell lines is paramount for a meaningful comparative analysis. The selected panel should encompass a variety of cancer types with different tissue origins and genetic backgrounds. For this guide, we propose a panel of four human cancer cell lines:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, and HER2-negative), known for its aggressive phenotype.

  • A549: A human lung adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

This selection allows for the evaluation of the compound's efficacy in hormone-dependent and independent breast cancers, as well as in lung and colon cancers, which are among the most prevalent and challenging malignancies to treat.

Experimental Workflow

The overall workflow for this comparative efficacy study is depicted in the following diagram:

experimental_workflow cluster_preparation Phase 1: Preparation cluster_assays Phase 2: Efficacy Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (3-(2-Cyanophenoxymethyl)benzoic acid) Viability Cell Viability Assay (MTT Assay) Compound_Prep->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Compound_Prep->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Compound_Prep->Cell_Cycle Cell_Culture Cell Line Culture (MCF-7, MDA-MB-231, A549, HCT116) Cell_Culture->Viability Cell_Culture->Apoptosis Cell_Culture->Cell_Cycle IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist Comparison Comparative Efficacy Analysis IC50->Comparison Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison

Caption: A streamlined workflow for the comparative efficacy analysis of 3-(2-Cyanophenoxymethyl)benzoic acid.

Methodologies: Detailed Protocols for Robust Data Generation

The scientific rigor of this guide is underpinned by detailed and validated experimental protocols. The following sections provide step-by-step methodologies for the key assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 3-(2-Cyanophenoxymethyl)benzoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 3-(2-Cyanophenoxymethyl)benzoic acid at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with 3-(2-Cyanophenoxymethyl)benzoic acid as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the hypothetical results of the efficacy assays for 3-(2-Cyanophenoxymethyl)benzoic acid across the selected cell lines.

Cell LineCancer TypeIC50 (µM) after 48hApoptosis Rate (%) at IC50Cell Cycle Arrest at G2/M (%)
MCF-7 Breast Adenocarcinoma15.2 ± 1.835.4 ± 4.245.1 ± 5.3
MDA-MB-231 Breast Adenocarcinoma8.5 ± 1.152.1 ± 6.560.8 ± 7.1
A549 Lung Adenocarcinoma25.8 ± 3.220.7 ± 3.128.3 ± 4.5
HCT116 Colorectal Carcinoma12.4 ± 1.542.6 ± 5.055.2 ± 6.4

Interpretation and Mechanistic Insights

Based on the hypothetical data, 3-(2-Cyanophenoxymethyl)benzoic acid demonstrates a differential efficacy across the tested cell lines. The triple-negative breast cancer cell line, MDA-MB-231, exhibits the highest sensitivity to the compound, with the lowest IC50 value and the highest induction of apoptosis and G2/M cell cycle arrest. This suggests a potential selective advantage of this compound against more aggressive and difficult-to-treat breast cancer subtypes. The lung adenocarcinoma cell line, A549, appears to be the least sensitive.

The significant induction of apoptosis and G2/M cell cycle arrest in the sensitive cell lines (MDA-MB-231 and HCT116) points towards a potential mechanism of action involving the disruption of cell division and the activation of programmed cell death pathways. Benzoic acid derivatives have been reported to act as histone deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis[10].

Potential Signaling Pathway

The observed effects of 3-(2-Cyanophenoxymethyl)benzoic acid on cell cycle and apoptosis may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A plausible, though yet to be confirmed, pathway is illustrated below.

signaling_pathway Compound 3-(2-Cyanophenoxymethyl) benzoic acid HDAC HDAC Compound->HDAC Inhibition Acetylation Histone Acetylation (Increase) HDAC->Acetylation p21 p21 (CDK inhibitor) (Upregulation) Acetylation->p21 Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) (Upregulation) Acetylation->Apoptosis_Proteins CDK CDK/Cyclin Complexes p21->CDK Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest CDK->G2M_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: A hypothesized signaling pathway for the anticancer activity of 3-(2-Cyanophenoxymethyl)benzoic acid.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative efficacy evaluation of 3-(2-Cyanophenoxymethyl)benzoic acid. The presented methodologies and hypothetical data highlight the importance of a multi-faceted approach to preclinical drug assessment. The differential sensitivity observed across the selected cell lines underscores the need for further investigation to elucidate the precise molecular mechanisms underlying the compound's activity and to identify predictive biomarkers of response.

Future studies should expand the cell line panel to include a broader range of cancer types and incorporate more advanced techniques such as transcriptomic and proteomic analyses to identify the direct molecular targets of 3-(2-Cyanophenoxymethyl)benzoic acid. In vivo studies using xenograft models derived from the most sensitive cell lines will be a critical next step in validating the therapeutic potential of this promising compound.

References

  • Popov, Y. V., Korchagina, T. K., & Lobasenko, V. S. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 20-26.
  • Öztürkel Kabakaş, H., & S, M. (2024). The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 25(1), 65-75. [Link]

  • Kabakaş, H. Ö., et al. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. [Link]

  • Thirumal, M., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS ONE, 12(5), e0178125. [Link]

  • IARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Lin, S.-T., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo, 28(2), 183-190. [Link]

  • Han, D. S., et al. (2008). The Cytotoxic Effect of Benzoic Acid and Related Compounds against Oral Cancer Cell Lines. Yakhak Hoeji, 52(4), 252-258. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Gangan, V. D. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(1), 10-16. [Link]

  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28(1), 2-16. [Link]

  • Warth, A. D., et al. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology, 57(12), 3410-3414. [Link]

  • Gangan, V. D. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. ResearchGate. [Link]

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Validation

A Framework for Comparative In Vitro Toxicity Assessment of 3-(2-Cyanophenoxymethyl)benzoic Acid and Its Structural Analogs

This guide provides a comprehensive framework for evaluating the in vitro toxicity of 3-(2-Cyanophenoxymethyl)benzoic acid, a novel chemical entity, in comparison with its structural analogs. For researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro toxicity of 3-(2-Cyanophenoxymethyl)benzoic acid, a novel chemical entity, in comparison with its structural analogs. For researchers, scientists, and drug development professionals, this document outlines a strategic approach to generating robust and comparative toxicological data, essential for early-stage safety assessment and candidate selection.

Introduction: The Imperative of Early-Stage In Vitro Toxicity Screening

Structural Analogs for Comparison:

A meaningful toxicological comparison necessitates the selection of relevant structural analogs. Based on the core structure of 3-(2-Cyanophenoxymethyl)benzoic acid, the following analogs are proposed for concurrent evaluation:

  • 3-Phenoxybenzoic acid: This analog lacks the cyano group, allowing for an assessment of the nitrile moiety's contribution to toxicity.[7]

  • 3-[(4-cyanophenoxy)methyl]benzoic acid: This isomer will help determine the influence of the cyano group's position on the phenoxy ring.[8]

  • Benzoic acid: As the parent scaffold, benzoic acid provides a baseline for the toxicological effects of the core chemical structure.[9]

  • 2-Hydroxybenzoic acid (Salicylic acid): A well-characterized analog, its inclusion allows for benchmarking against a compound with a known safety and biological activity profile.[10]

Recommended In Vitro Toxicity Testing Cascade

A tiered approach to in vitro toxicity testing is recommended, starting with assessments of cytotoxicity and progressing to more specific endpoints like genotoxicity.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding a compound's effect on basic cellular health and viability.[2][11] A panel of assays with different mechanistic underpinnings is recommended to obtain a comprehensive cytotoxicity profile.

Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Cell Seeding & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis Cell_Culture Select and culture appropriate cell lines (e.g., HepG2, HEK293) Seeding Seed cells in 96-well plates at optimal density Cell_Culture->Seeding Incubation1 Allow cells to adhere overnight Seeding->Incubation1 Treatment Expose cells to a concentration range of test compounds Incubation1->Treatment Incubation2 Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation2 MTT_Assay MTT Assay (Mitochondrial Activity) Incubation2->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation2->LDH_Assay ATP_Assay ATP Assay (Cellular Metabolism) Incubation2->ATP_Assay Measurement Measure absorbance/luminescence MTT_Assay->Measurement LDH_Assay->Measurement ATP_Assay->Measurement Calculation Calculate % cell viability vs. control Measurement->Calculation IC50 Determine IC50 values Calculation->IC50 G cluster_0 Initial Screening cluster_1 Mammalian Cell Assays cluster_2 Data Analysis Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Micronucleus_Assay In Vitro Micronucleus Assay Ames_Test->Micronucleus_Assay If positive or for further investigation Count_Revertants Count revertant colonies (Ames) Ames_Test->Count_Revertants Chromosomal_Aberration Chromosomal Aberration Assay Micronucleus_Assay->Chromosomal_Aberration For mechanistic insight Score_Micronuclei Score micronuclei frequency Micronucleus_Assay->Score_Micronuclei Analyze_Aberrations Analyze chromosomal aberrations Chromosomal_Aberration->Analyze_Aberrations Statistical_Analysis Statistical analysis vs. controls Count_Revertants->Statistical_Analysis Score_Micronuclei->Statistical_Analysis Analyze_Aberrations->Statistical_Analysis

Caption: Workflow for in vitro genotoxicity testing.

Detailed Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen for mutagenicity. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result is indicated by an increase in the number of revertant colonies that can grow in a histidine-deficient medium.

  • In Vitro Micronucleus Assay: This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss). [1][12] 1. Treat mammalian cells (e.g., CHO, TK6) with the test compounds. 2. Add cytochalasin B to block cytokinesis, resulting in binucleated cells. 3. After an appropriate incubation period, harvest and stain the cells. 4. Score the frequency of micronuclei in binucleated cells using a microscope.

Data Presentation: Comparative Genotoxicity

CompoundAmes Test (with/without S9)In Vitro Micronucleus Assay (CHO cells)
3-(2-Cyanophenoxymethyl)benzoic acid Positive/NegativePositive/Negative (with dose-response)
3-Phenoxybenzoic acid Positive/NegativePositive/Negative (with dose-response)
3-[(4-cyanophenoxy)methyl]benzoic acid Positive/NegativePositive/Negative (with dose-response)
Benzoic acid Positive/NegativePositive/Negative (with dose-response)
2-Hydroxybenzoic acid Positive/NegativePositive/Negative (with dose-response)

Interpretation and Next Steps

The collective data from these assays will provide a comprehensive in vitro toxicity profile for 3-(2-Cyanophenoxymethyl)benzoic acid and its analogs. By comparing the IC50 values from cytotoxicity assays and the outcomes of genotoxicity tests, researchers can:

  • Rank the compounds based on their relative in vitro toxicity.

  • Identify potential toxicophores by correlating structural differences with toxicity endpoints.

  • Make informed decisions on which compounds to advance for further development or to deprioritize due to safety concerns.

A compound exhibiting significant cytotoxicity at low concentrations or clear evidence of genotoxicity would warrant caution and may require structural modification to mitigate these effects before further consideration.

Conclusion

This guide presents a systematic and scientifically rigorous approach to assessing the comparative in vitro toxicity of 3-(2-Cyanophenoxymethyl)benzoic acid and its structural analogs. By employing a battery of validated assays and presenting the data in a clear, comparative format, researchers can efficiently generate the critical safety information needed to guide early-stage drug discovery and chemical development programs.

References

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. [Link]

  • MDPI. (2020, February 22). Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. [Link]

  • Wikipedia. In vitro toxicology. [Link]

  • Slideshare. (2015, December 2). In vitro testing of drug toxicity. [Link]

  • National Library of Medicine. In vitro toxicity testing protocols. [Link]

  • IONTOX. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • National Center for Biotechnology Information. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]

  • PubMed. (2021, November 23). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. [Link]

  • Scribd. In Vitro Toxicity Tests. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. (2024, June 24). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. [Link]

  • NextSDS. 3-[(4-cyanophenoxy)methyl]benzoic acid — Chemical Substance Information. [Link]

  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PubMed. (2010, May 1). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

  • National Center for Biotechnology Information. (2023, July 7). 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

  • SciSpace. In vitro investigations on uptake and toxicity of cyanobacterial toxins. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 3). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. [Link]

  • PubMed. Antimalarial Peptides from Marine Cyanobacteria: Isolation and Structural Elucidation of Gallinamide A. [Link]

  • ResearchGate. Structure of pharmaceuticals/compounds containing the benzoic acid... [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(2-Cyanophenoxymethyl)benzoic acid: A Guide for Laboratory Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of 3-(2-Cyanophenoxymethyl)benzoic acid. As researchers and drug development professionals, our commitment to scientific advancement must...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 3-(2-Cyanophenoxymethyl)benzoic acid. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural and logical approach to waste management rooted in the principles of chemical reactivity, regulatory compliance, and risk mitigation.

Hazard Assessment: Understanding the Molecule

The molecule consists of a benzoic acid moiety, a cyanophenyl group, and an ether linkage. Based on available data for similar compounds, 3-(2-Cyanophenoxymethyl)benzoic acid is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation or drowsiness and dizziness.[1]

The presence of the cyano group (-CN) warrants particular caution. While the nitrile in this compound is organic, improper handling or degradation (e.g., through strong acids or high temperatures) could potentially release highly toxic cyanide compounds. The carboxylic acid group suggests corrosive properties, particularly to metals, and can cause skin and eye irritation.[2][3][4][5]

Given these potential hazards, 3-(2-Cyanophenoxymethyl)benzoic acid must be treated as a hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices, including chemical waste management, through its Laboratory Standard (29 CFR 1910.1450).[10][11][12][13]

The "cradle-to-grave" responsibility under RCRA means that the generator of the hazardous waste is legally responsible for its safe management from generation to final disposal.[14]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 3-(2-Cyanophenoxymethyl)benzoic acid for disposal, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, which can cause serious eye irritation.[2][15]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[16]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.To prevent inhalation of the compound, which is classified as having acute inhalation toxicity.[16]

Handling Precautions:

  • Avoid generating dust.[16]

  • Do not eat, drink, or smoke when handling this chemical.[2]

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of 3-(2-Cyanophenoxymethyl)benzoic acid.

Step 1: Waste Segregation and Containerization
  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for 3-(2-Cyanophenoxymethyl)benzoic acid and any materials contaminated with it.

  • Container Compatibility : The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container is in good condition with a secure, tight-fitting lid.[14]

  • Waste Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.[10]

Step 2: Labeling the Waste Container

Proper labeling is a critical component of RCRA compliance. The label must include:

  • The words "Hazardous Waste".[14]

  • The full chemical name: "3-(2-Cyanophenoxymethyl)benzoic acid". Avoid abbreviations or chemical formulas.[9]

  • The accumulation start date (the date the first drop of waste was added to the container).[14]

  • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Managing Contaminated Materials

Any materials that have come into contact with 3-(2-Cyanophenoxymethyl)benzoic acid are also considered hazardous waste and must be disposed of accordingly. This includes:

  • Personal Protective Equipment : Contaminated gloves, disposable lab coats, etc.

  • Labware : Pipette tips, weighing boats, contaminated glassware (if not being decontaminated).

  • Spill Cleanup Materials : Absorbent pads, contaminated wipes.

Place these items in the designated solid hazardous waste container for this chemical.

Step 4: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.[6] This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from heat, sparks, and open flames.[4]

  • In a well-ventilated location.

Step 5: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9] Provide them with all necessary information about the waste, including its identity and quantity. The EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[17]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.

  • Don Appropriate PPE : Before attempting to clean up a small spill, don the appropriate PPE as outlined in Section 3.

  • Contain and Clean :

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in the designated hazardous waste container.[16]

    • For solutions, use an inert absorbent material to contain the spill.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.

  • Report : Report the spill to your supervisor and EHS department.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 3-(2-Cyanophenoxymethyl)benzoic acid cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Need to dispose of 3-(2-Cyanophenoxymethyl)benzoic acid ppe Don Appropriate PPE: - Chemical resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs? start->spill container Select a compatible, sealed hazardous waste container ppe->container labeling Label container with: - 'Hazardous Waste' - Full chemical name - Accumulation start date - Hazard warnings container->labeling segregation Segregate waste: - No mixing with other chemicals - Include contaminated materials labeling->segregation storage Store in a designated, secure satellite accumulation area segregation->storage ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup storage->ehs_contact disposal Professional disposal by a licensed hazardous waste facility ehs_contact->disposal spill->ppe Yes spill->container No

Caption: Disposal workflow for 3-(2-Cyanophenoxymethyl)benzoic acid.

Conclusion

The proper disposal of 3-(2-Cyanophenoxymethyl)benzoic acid is a multi-faceted process that requires a thorough understanding of its potential hazards and strict adherence to regulatory guidelines. By following the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain a compliant laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.

References

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  • 3-[(2-cyanophenyl)methoxy]benzoic acid — Chemical Substance Information. (n.d.). NextSDS.[1]

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  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022. (2025, September 23). Redox.[22]

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Sources

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Feasible Synthetic Routes

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3-(2-Cyanophenoxymethyl)benzoic acid
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